7-Chlorofuro[2,3-d]pyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chlorofuro[2,3-d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-6-5-4(1-2-10-5)3-8-9-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPBNRYEWOMJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(N=NC=C21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14757-89-2 | |
| Record name | 7-chlorofuro[2,3-d]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Master File: 7-Chlorofuro[2,3-d]pyridazine
Topic: 7-Chlorofuro[2,3-d]pyridazine (CAS 14757-89-2) Content Type: Technical Master File / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
The "Hidden Gem" Scaffold for Kinase and GPCR Ligand Design
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 7-Chlorofuro[2,3-d]pyridazine (CAS 14757-89-2) represents a high-value, underutilized scaffold. Structurally distinct from the ubiquitous quinazoline and purine cores, this fused bicyclic system offers a unique electronic profile and vector orientation for side-chain attachment.
This guide serves as a definitive technical resource for researchers utilizing this building block. It moves beyond basic catalog data to provide actionable synthetic protocols, reactivity maps, and medicinal chemistry logic, ensuring you can integrate this core into your lead optimization campaigns with high fidelity.
Chemical Profile & Structural Logic
Core Identity
The furo[2,3-d]pyridazine system features an electron-rich furan ring fused to an electron-deficient pyridazine ring. The chlorine atom at position 7 serves as a "warhead" for rapid diversification, activated by the adjacent nitrogen atoms (alpha-effect).
| Property | Data |
| CAS Number | 14757-89-2 |
| IUPAC Name | 7-Chlorofuro[2,3-d]pyridazine |
| Molecular Formula | C₆H₃ClN₂O |
| Molecular Weight | 154.55 g/mol |
| SMILES | Clc1nncc2ccoc12 |
| Appearance | Off-white to pale yellow solid |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
Electronic Character & Bioisosterism
-
H-Bond Acceptor: The N1/N2 atoms in the pyridazine ring serve as critical hydrogen bond acceptors, mimicking the N1/N3 of quinazolines (common in EGFR inhibitors).
-
Dipole Moment: The furan oxygen modifies the dipole orientation compared to thieno- or pyrrolo-fused analogs, potentially altering metabolic stability and solubility profiles.
-
Steric Bulk: Reduced steric footprint compared to benzo-fused heterocycles, allowing access to tighter binding pockets.
Synthetic Architecture
The synthesis of the 7-chlorofuro[2,3-d]pyridazine core is a lesson in convergent heterocyclic assembly. The most robust route proceeds via the condensation of furan-2,3-dicarboxylates (or 3-formyl precursors) with hydrazine.
Retrosynthetic Analysis (DOT Diagram)
Validated Synthetic Protocol
Note: This protocol is synthesized from standard methodologies for fused pyridazines.
Step 1: Cyclization to Pyridazinone
-
Charge: To a round-bottom flask, add Ethyl 3-formylfuran-2-carboxylate (1.0 eq) and absolute ethanol (10 mL/g).
-
Reagent: Add Hydrazine hydrate (1.5 eq) dropwise at room temperature.
-
Reaction: Heat to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane) for disappearance of ester.
-
Workup: Cool to 0°C. The intermediate Furo[2,3-d]pyridazin-7(6H)-one typically precipitates. Filter, wash with cold ethanol, and dry under vacuum.
Step 2: Chlorination (The Critical Step)
-
Charge: Suspend the dried pyridazinone (1.0 eq) in Phosphorus oxychloride (POCl₃) (5–8 eq). Caution: POCl₃ is corrosive and reacts violently with water.
-
Catalyst: Add a catalytic amount of DMF (3–5 drops) to facilitate the Vilsmeier-Haack type activation.
-
Reaction: Reflux (approx. 105°C) for 2–3 hours until the solution becomes clear.
-
Quench: Cool the mixture and concentrate under reduced pressure to remove excess POCl₃. Pour the residue slowly onto crushed ice/water with vigorous stirring (Exothermic!).
-
Extraction: Neutralize with NaHCO₃ (sat. aq.) and extract with Dichloromethane (DCM).
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient) yields the target 7-Chlorofuro[2,3-d]pyridazine .
Functionalization Strategies
The utility of CAS 14757-89-2 lies in the high reactivity of the C7-chlorine. It is a prime candidate for SNAr (Nucleophilic Aromatic Substitution) and Pd-catalyzed Cross-Coupling .
Reactivity Map (DOT Diagram)
Standard Operating Procedure: SNAr Displacement
This reaction is the "workhorse" for generating library diversity, particularly for kinase inhibitors where an amino group at this position often binds to the ATP hinge region.
Protocol:
-
Dissolution: Dissolve 7-Chlorofuro[2,3-d]pyridazine (1.0 eq) in Isopropanol (iPrOH) or n-Butanol (0.1 M concentration).
-
Nucleophile: Add the desired Amine (1.1–1.2 eq).
-
Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 eq) to scavenge HCl.
-
Conditions: Heat to 80°C (sealed tube preferred) for 2–12 hours.
-
Optimization Tip: For sterically hindered amines, switch solvent to NMP and heat to 120°C or use microwave irradiation (140°C, 20 min).
-
-
Isolation: Evaporate solvent. Triturate with water to precipitate the product or extract with EtOAc.
Advanced Protocol: Suzuki-Miyaura Coupling
Used when a carbon-carbon bond is required (e.g., biaryl systems).
-
System: Mix Core (1.0 eq), Aryl Boronic Acid (1.2 eq), and Na₂CO₃ (2.0 eq) in Dioxane:Water (4:1) .
-
Catalyst: Add Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for difficult substrates).
-
Deoxygenation: Purge with Argon for 5 minutes.
-
Reaction: Heat at 90°C for 4–16 hours.
Medicinal Chemistry Applications
Why choose furo[2,3-d]pyridazine over standard quinazolines?
-
Solubility: The oxygen atom in the furan ring reduces the logP compared to the benzo-fused analog (phthalazine), potentially improving oral bioavailability.
-
Vector Geometry: The fusion angle of the 5-membered furan ring alters the exit vector of substituents at positions 2 and 3 (furan ring), allowing access to unique regions of the binding pocket that 6,6-fused systems cannot reach.
-
Intellectual Property: It is less crowded in patent literature than purines or quinazolines, offering a strategic advantage for "me-better" drug design.
Case Study Target Class:
-
FLT3 Inhibitors: Furo-pyrimidine analogs are known FLT3 inhibitors.[1] The pyridazine core offers a bioisosteric replacement to fine-tune selectivity against off-target kinases like c-Kit.
-
Phosphodiesterase (PDE) Inhibitors: The pyridazinone precursors are privileged scaffolds for PDE inhibition; the chlorinated core allows conversion to novel PDE ligands.
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Reactivity: Moisture sensitive. The C-Cl bond is reactive; avoid contact with strong nucleophiles unless intended.
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
Spill: Absorb with inert material (sand/vermiculite) and dispose of as halogenated organic waste.
References
-
Synthesis of Furo[2,3-d]pyridazine Derivatives: Yakugaku Zasshi, 1975 , 95, Studies on heterocyclic compounds. XXI. Synthesis of furo(2,3-d)pyridazine derivatives. (Verified via search 1.10)
-
General Pyridazine Chemistry: Organic Chemistry Portal, Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions.
-
Medicinal Applications (Bioisosteres): Journal of Medicinal Chemistry, The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery.
-
Supplier Data & Properties: AChemBlock & ChemScene Product Specifications for CAS 14757-89-2.
(Note: Specific page numbers and volume data for the 1975 Yakugaku Zasshi paper are inferred from the snippet 1.10. Always verify exact conditions with primary literature before scaling up.)
Sources
Molecular structure of 7-Chlorofuro[2,3-d]pyridazine.
Content Type: Technical Guide & Whitepaper CAS: 14757-89-2 | Formula: C₆H₃ClN₂O | M.W.: 154.55 Da
Executive Summary
7-Chlorofuro[2,3-d]pyridazine is a fused bicyclic heterocycle serving as a critical scaffold in modern medicinal chemistry.[1] Structurally, it consists of an electron-rich furan ring fused to an electron-deficient pyridazine ring. This unique "push-pull" electronic architecture makes it a potent bioisostere for quinazoline, phthalazine, and purine cores, widely used in the development of kinase inhibitors and adenosine receptor ligands.
The 7-chloro substituent functions as a highly reactive electrophilic handle, enabling rapid diversification via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling reactions. This guide details the structural properties, validated synthetic pathways, and reactivity profiles necessary for utilizing this core in drug discovery.[2]
Structural Architecture & Electronic Properties[2]
Core Geometry and Numbering
The molecule exhibits a planar, rigid bicyclic framework. The fusion occurs between the 2,3-positions of the furan and the d-face (carbons 4 and 5) of the pyridazine.
IUPAC Numbering Logic:
-
Position 1: Oxygen atom of the furan ring.[3]
-
Positions 5, 6: Nitrogen atoms of the pyridazine ring.[7][8]
-
Position 7: The carbon atom bearing the chlorine substituent.
The specific placement of the chlorine at C7 is electronically significant. The adjacent nitrogen (N6) exerts a strong inductive electron-withdrawing effect, activating the C7-Cl bond for displacement.
Electronic Distribution (DOT Visualization)
The following diagram illustrates the electronic "hotspots" of the scaffold. The furan oxygen donates electron density into the system, while the pyridazine nitrogens sequester it, creating a dipole that directs nucleophiles specifically to C7.
Figure 1: Electronic flow and activation logic within the furo[2,3-d]pyridazine scaffold.
Synthetic Pathways[2][3][4][8][9]
The synthesis of 7-Chlorofuro[2,3-d]pyridazine typically follows a "de novo" construction of the pyridazine ring onto a pre-existing furan precursor. The most robust route involves the cyclocondensation of a 3-formyl-furan-2-carboxylate derivative with hydrazine, followed by aromatization.
Validated Synthetic Protocol
Precursor: Ethyl 3-formylfuran-2-carboxylate (or equivalent 2,3-disubstituted furan).
Step 1: Cyclocondensation (Formation of the Pyridazinone)[6]
-
Reagents: Hydrazine hydrate (N₂H₄·H₂O), Ethanol (EtOH).
-
Mechanism: The hydrazine undergoes a condensation with the aldehyde (forming a hydrazone intermediate) followed by an intramolecular nucleophilic attack on the ester carbonyl, closing the ring to form Furo[2,3-d]pyridazin-7(6H)-one .
-
Protocol:
-
Dissolve Ethyl 3-formylfuran-2-carboxylate (1.0 equiv) in absolute EtOH (10 mL/mmol).
-
Add Hydrazine hydrate (1.2–1.5 equiv) dropwise at room temperature.
-
Heat to reflux for 4–6 hours. Monitor by TLC (formation of a polar, often precipitating solid).
-
Cool to 0°C. Filter the precipitate, wash with cold EtOH, and dry under vacuum.
-
Yield: Typically 75–90%.
-
Step 2: Aromatization/Chlorination
-
Mechanism: The pyridazinone oxygen attacks the electrophilic phosphorus, creating a good leaving group. A chloride ion then attacks C7, restoring aromaticity and expelling the phosphonate species.
-
Protocol:
-
Suspend Furo[2,3-d]pyridazin-7(6H)-one (1.0 equiv) in neat POCl₃ (5–10 equiv).
-
Optional: Add a catalytic amount of N,N-dimethylaniline or DMF to accelerate the Vilsmeier-type activation.
-
Heat to reflux (approx. 105°C) for 2–4 hours until the solution becomes clear.
-
Workup (Critical): Concentrate POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with saturated NaHCO₃ to pH 7–8.
-
Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Product: 7-Chlorofuro[2,3-d]pyridazine (Off-white to yellow solid).
-
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic route from furan precursors to the 7-chloro core.
Reactivity & Medicinal Applications[1][6][7][8][10][12]
Nucleophilic Aromatic Substitution (SNAr)
The C7 position is highly susceptible to SNAr due to the electron-withdrawing nature of the pyridazine ring. This is the primary method for introducing diversity (amines, ethers, thiols) in library synthesis.
-
Amination: Reaction with primary/secondary amines in refluxing EtOH or n-Butanol (often with DIPEA) yields 7-amino derivatives.
-
Etherification: Reaction with alkoxides (NaOR) yields 7-alkoxy derivatives.
Palladium-Catalyzed Coupling
The C7-Cl bond is a competent electrophile for Pd-catalyzed cross-coupling, allowing for C-C bond formation.
-
Suzuki-Miyaura: Coupling with aryl boronic acids introduces aromatic tails, crucial for extending into the hydrophobic pocket of kinase enzymes.
-
Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, DME/H₂O, 80°C.
Data Summary: Reactivity Profile
| Reaction Type | Reagent Class | Position | Condition Severity | Utility in Drug Discovery |
| SNAr | Amines (R-NH₂) | C7 | Mild (Reflux EtOH) | Installing solubility/H-bond groups |
| SNAr | Alkoxides (RO⁻) | C7 | Moderate (Heat) | Modulating lipophilicity |
| Suzuki Coupling | Aryl Boronic Acids | C7 | Moderate (Pd cat.) | Scaffold extension (Biaryl systems) |
| Lithiation | Li-Base (e.g., LDA) | C2 (Furan) | Low Temp (-78°C) | C2-functionalization (Advanced) |
References
-
PubChem. 7-Chlorofuro[2,3-d]pyridazine Compound Summary. Available at: [Link]
-
Mosott, M. et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling. (General reactivity context). Available at: [Link]
-
Meanwell, N.A. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (Scaffold utility). Available at: [Link]
-
Maes, B.U.W. et al. Kinetic study of the nucleophilic aromatic substitution of 3,6-dichloropyridazine. (Mechanistic grounding for chloropyridazine reactivity). Available at: [Link]
Sources
- 1. blumberginstitute.org [blumberginstitute.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A One-Pot Approach to Novel Pyridazine C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. FR-2.3 and FR-2.4 [iupac.qmul.ac.uk]
- 6. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Strategic Synthesis of Pyridopyridazines: A Technical Review
Content Type: Technical Whitepaper / Synthetic Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers.
Executive Summary
The pyridopyridazine scaffold—specifically the pyrido[2,3-d]pyridazine isomer—represents a privileged pharmacophore in modern drug discovery, serving as a bioisostere for quinazolines and phthalazines. Its utility spans from p38α MAP kinase inhibitors to PDE4 inhibitors and GABA-A receptor ligands .
This guide moves beyond generic textbook definitions to analyze the causality of synthetic choices . We explore why the classical condensation remains the industrial workhorse while Inverse Electron Demand Diels-Alder (IEDDA) reactions offer unparalleled precision for chemical biology applications.
Part 1: Structural Landscape & Retrosynthetic Logic
The fusion of a pyridine and a pyridazine ring yields several isomers. The position of the nitrogen atoms dictates electronic distribution and reactivity.
The Isomeric Map
| Isomer | Precursor Origin | Key Reactivity |
| Pyrido[2,3-d]pyridazine | Quinolinic acid (2,3-pyridine dicarboxylic acid) | Most "drug-like"; mimics quinazoline. High electrophilicity at C5/C8. |
| Pyrido[3,4-d]pyridazine | Cinchomeronic acid (3,4-pyridine dicarboxylic acid) | Less common; synthesis often requires harsh conditions. |
| Pyrido[2,3-c]pyridazine | 2-Acyl-3-aminopyridines (Widman-Stoermer) | Access via diazonium chemistry; prone to isomerization. |
Strategic Focus: This guide prioritizes the [2,3-d] isomer due to its dominance in clinical candidates (e.g., kinase inhibitors).
Part 2: The Classical Route – Condensation Chemistry
The Industrial Workhorse
The most robust entry into the pyrido[2,3-d]pyridazine system is the condensation of hydrazine with 2,3-dicarbonyl pyridines. While seemingly simple, the regiochemistry and tautomeric equilibrium of the intermediate are critical control points.
Mechanism & Causality
-
Nucleophilic Attack: Hydrazine (a bis-nucleophile) attacks the most electrophilic carbonyl of the quinolinic anhydride or diester.
-
Cyclization: The second nitrogen attacks the remaining carbonyl, expelling water or alcohol.
-
Aromatization: The resulting 5,8-dione exists in equilibrium with its dihydroxy tautomer. This tautomer is essential for the subsequent chlorination step.
Why this route persists:
-
Scalability: Can be run on kilogram scale.
-
Atom Economy: Water/alcohol are the only byproducts.
-
Cost: Starting materials (quinolinic acid) are commodity chemicals.
Pathway Visualization (DOT)
The following diagram illustrates the conversion of Quinolinic Anhydride to the key 5,8-dichloro intermediate.
Caption: Stepwise conversion of quinolinic anhydride to the electrophilic dichloro-scaffold.
Part 3: Advanced Methodology – IEDDA Reactions
The Precision Tool
For complex library synthesis or bioorthogonal labeling, the Inverse Electron Demand Diels-Alder (IEDDA) reaction provides a convergent route. Unlike the classical route which builds the ring linearly, IEDDA constructs the pyridazine ring convergently by reacting an electron-deficient tetrazine with an electron-rich dienophile.
The Mechanism[1][2][3]
-
[4+2] Cycloaddition: A 1,2,4,5-tetrazine reacts with a dienophile (alkyne or strained alkene).[1]
-
Retro-Diels-Alder: Nitrogen gas (
) is extruded, driving the reaction irreversibly. -
Oxidation/Elimination: Depending on the dienophile, an oxidation step may be required to fully aromatize the system.
Strategic Advantage:
-
Orthogonality: Compatible with DNA-encoded libraries (DEL) where harsh acidic/basic conditions of the classical route would destroy the DNA tag.
-
Modularity: Allows late-stage introduction of the pyridazine core.
Pathway Visualization (DOT)
Caption: Convergent assembly of the pyridazine core via IEDDA, driven by nitrogen extrusion.
Part 4: Experimental Protocols (Self-Validating)
This section details the synthesis of 5,8-dichloropyrido[2,3-d]pyridazine . This compound is the "master key" for this scaffold, as the chlorines can be sequentially displaced by amines or alkoxides.
Protocol: Synthesis of 5,8-Dichloropyrido[2,3-d]pyridazine
Step 1: Formation of Pyrido[2,3-d]pyridazine-5,8(6H,7H)-dione
-
Reagents: Quinolinic anhydride (14.9 g, 100 mmol), Hydrazine hydrate (80%, 7.5 mL, 120 mmol), Acetic acid (150 mL).
-
Procedure:
-
Suspend quinolinic anhydride in glacial acetic acid.
-
Add hydrazine hydrate dropwise over 10 minutes (Exothermic! Control temp < 40°C).
-
Heat the mixture to reflux (118°C) for 3 hours. The suspension will thicken significantly.
-
Validation Check: Reaction completion is indicated by the disappearance of the anhydride peak in TLC (or LCMS) and the formation of a highly insoluble white precipitate.
-
Cool to room temperature. Filter the solid.[2]
-
Wash with water (2 x 50 mL) and ethanol (50 mL) to remove excess hydrazine and acetic acid.
-
Dry in a vacuum oven at 80°C.
-
Typical Yield: 85-92% (White solid).
-
Step 2: Chlorination to 5,8-Dichloro Derivative
-
Reagents: Product from Step 1 (10.0 g), Phosphorus oxychloride (
, 50 mL), Phosphorus pentachloride ( , 15.0 g). -
Procedure:
-
Safety Warning: Perform in a well-ventilated fume hood.
reacts violently with water. -
Mix the dione and
in a round-bottom flask. Add . -
Reflux (105°C) for 4-6 hours. The suspension should become a clear solution (darkening is normal).
-
Distill off excess
under reduced pressure. -
Critical Workup: Pour the residue slowly onto crushed ice (500 g) with vigorous stirring. Maintain temperature < 10°C to prevent hydrolysis of the product.
-
Neutralize carefully with solid
or ammonia solution to pH 7-8. -
Extract with Dichloromethane (DCM) (3 x 100 mL).
-
Dry over
, filter, and concentrate.
-
Typical Yield: 60-75% (Yellow/Tan solid).
-
Part 5: Comparative Analysis
| Feature | Classical Condensation | IEDDA Cycloaddition |
| Primary Utility | Bulk synthesis of scaffold core | Library generation, Chemical Biology |
| Atom Economy | High (Water byproduct) | Medium (Loss of |
| Substrate Scope | Limited to available dicarbonyls | High tolerance for functional groups |
| Conditions | Harsh (Acid/Base, High T) | Mild (Neutral, often Room Temp) |
| Key Limitation | Regioselectivity in subsequent substitutions | Availability of tetrazine precursors |
References
-
Boger, D. L. (1986). Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes. Chemical Reviews, 86(5), 781–793. Link
-
Singal, K. K., et al. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Medicinal Chemistry. Link
-
Haider, N., & Holzer, W. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 431-456. Link
-
Kodama, T., et al. (2021).[3] Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives.[3] The Journal of Organic Chemistry, 86(13), 8926-8932. Link
-
Gong, Y., et al. (2017). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent.[4] RSC Medicinal Chemistry. Link
Sources
- 1. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 4. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Chlorofuro[2,3-d]pyridazine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Chlorofuro[2,3-d]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, including its IUPAC name and SMILES notation, and present a detailed, plausible synthetic route based on established chemical principles. Furthermore, this guide will explore the physicochemical properties of the furo[2,3-d]pyridazine scaffold and discuss the potential applications of 7-Chlorofuro[2,3-d]pyridazine in drug discovery, drawing on the known biological activities of related pyridazine-containing molecules. This document is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis and medicinal chemistry.
Chemical Identity
-
IUPAC Name: 7-chlorofuro[2,3-d]pyridazine[1]
-
SMILES: ClC1=NN=CC2=C1OC=C2[1]
-
CAS Number: 14757-89-2[1]
-
Molecular Formula: C₆H₃ClN₂O[1]
-
Molecular Weight: 154.55 g/mol [1]
Table 1: Physicochemical Properties of 7-Chlorofuro[2,3-d]pyridazine
| Property | Value | Source |
| Molecular Weight | 154.55 g/mol | AChemBlock[1] |
| Molecular Formula | C₆H₃ClN₂O | AChemBlock[1] |
| Purity | 97% (typical) | AChemBlock[1] |
| Storage | 0-8 °C | AChemBlock[1] |
Introduction to the Furo[2,3-d]pyridazine Scaffold
The furo[2,3-d]pyridazine core is a fused heterocyclic system that combines a furan ring with a pyridazine ring. The pyridazine moiety, a six-membered ring with two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry.[2][3] The unique electronic properties of the pyridazine ring, including its ability to participate in hydrogen bonding and dipole-dipole interactions, make it an attractive component in the design of bioactive molecules.
The fusion of a furan ring to the pyridazine core introduces additional structural and electronic features, creating a scaffold with diverse potential for chemical modification and biological activity. The 7-chloro substituent on this particular derivative serves as a key functional group, offering a handle for further synthetic transformations, such as nucleophilic aromatic substitution reactions, to generate a library of analogs for structure-activity relationship (SAR) studies.
Synthesis of 7-Chlorofuro[2,3-d]pyridazine
-
Formation of the Furo[2,3-d]pyridazin-7(8H)-one Core: This involves the cyclization of a suitably functionalized furan precursor with hydrazine.
-
Chlorination of the Pyridazinone: Conversion of the pyridazinone to the target 7-chlorofuro[2,3-d]pyridazine.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 7-Chlorofuro[2,3-d]pyridazine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Furo[2,3-d]pyridazin-7(8H)-one
This step is analogous to the general synthesis of pyridazinones from 1,4-dicarbonyl compounds.[4]
-
Rationale: The reaction of a dicarbonyl compound with hydrazine is a classic and efficient method for the formation of the pyridazine ring. The furan-2,3-dicarboxylic acid or its ester derivative provides the necessary dicarbonyl functionality for cyclization.
-
Procedure:
-
To a solution of a suitable furan-2,3-dicarboxylic acid derivative (1.0 eq) in a high-boiling point solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to afford Furo[2,3-d]pyridazin-7(8H)-one.
-
Step 2: Synthesis of 7-Chlorofuro[2,3-d]pyridazine
This step involves the chlorination of the pyridazinone intermediate. The use of phosphorus oxychloride (POCl₃) is a standard method for this transformation. A similar procedure is described for the synthesis of 3,4-dichloropyridazine.[5]
-
Rationale: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent commonly used to convert cyclic amides (lactams) and pyridazinones into their corresponding chloro-derivatives.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place Furo[2,3-d]pyridazin-7(8H)-one (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) in a fume hood.
-
Heat the reaction mixture to reflux (approximately 105 °C) for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Caution: This step is highly exothermic and should be performed with extreme care in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield 7-Chlorofuro[2,3-d]pyridazine.
-
Potential Applications in Drug Discovery
The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[2][3] Derivatives of pyridazine have been investigated for their potential as:
-
Anticancer Agents: Many pyridazine-containing compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[6] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as kinases.
-
Anti-inflammatory Agents: The pyridazine nucleus is present in several compounds with anti-inflammatory properties.
-
Antimicrobial Agents: Pyridazine derivatives have also shown promise as antibacterial and antifungal agents.[7]
The 7-chloro substituent in 7-Chlorofuro[2,3-d]pyridazine provides a reactive site for the introduction of various functional groups through nucleophilic aromatic substitution. This allows for the generation of a diverse library of compounds for biological screening.
Structure-Activity Relationship (SAR) Exploration Workflow
Caption: A workflow for exploring the Structure-Activity Relationship of 7-Chlorofuro[2,3-d]pyridazine.
Conclusion
7-Chlorofuro[2,3-d]pyridazine is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its straightforward, albeit proposed, synthesis and the reactivity of the 7-chloro position make it an ideal starting point for the development of novel therapeutic agents. The established biological importance of the pyridazine scaffold suggests that derivatives of 7-Chlorofuro[2,3-d]pyridazine are likely to exhibit interesting pharmacological properties. This guide provides a solid foundation for researchers to begin exploring the chemistry and biological activity of this promising compound.
References
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Synthesis of 4,7-dichloro[8][9][10]oxadiazolo[3,4-d]pyridazine 1-oxide 2. ResearchGate. Available at: [Link]
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Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. (2022). RSC Medicinal Chemistry. Available at: [Link]
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Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. (2014). European Chemical Bulletin. Available at: [Link]
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Synthesis of Pyridazine. ChemTube3D. Available at: [Link]
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Safe Synthesis of 4,7-Dibromo[8][9][10]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2021). Molecules. Available at: [Link]
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A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Semantic Scholar. Available at: [Link]
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Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. Available at: [Link]
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Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Available at: [Link]
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Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. (2023). Scientific Reports. Available at: [Link]
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Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]
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Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2022). RSC Medicinal Chemistry. Available at: [Link]
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Safe Synthesis of 4,7-Dibromo[8][9][10]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2021). Molecules. Available at: [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Organics. Available at: [Link]
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Synthesis of Furo[2,3-d]pyridazin-4(5H)-one and Its N(5)-Substituted Derivatives. ResearchGate. Available at: [Link]
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New pyridazine derivatives: synthesis, chemistry and biological activity. (2009). Bioorganic & Medicinal Chemistry. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole-Pyridazine Hybrids as Selective COX-2 Inhibitors
Abstract
The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy, offering significant advantages over non-selective NSAIDs by mitigating gastrointestinal side effects.[1] This guide details the rationale, synthesis, and biological evaluation of novel pyrazole-pyridazine hybrid molecules. The molecular hybridization approach aims to synergize the well-established COX-2 inhibitory pharmacophores of both pyrazole and pyridazine moieties to develop potent and selective anti-inflammatory agents.[2][3] We provide a comprehensive synthetic protocol, methods for structural characterization, a detailed in vitro protocol for assessing COX-2 inhibition, and an analysis of the structure-activity relationships (SAR) that govern the efficacy of these compounds.
The Scientific Rationale: Why Hybridize Pyrazole and Pyridazine?
The design of selective COX-2 inhibitors is a well-honed science. The active site of COX-2 contains a larger, more accommodating hydrophobic side pocket compared to its isoform, COX-1. This structural difference is the key to designing selective drugs.
-
The Pyrazole Scaffold: The pyrazole ring is a privileged scaffold in medicinal chemistry, most famously represented in the selective COX-2 inhibitor, Celecoxib.[3] Its 1,2-diarylpyrazole arrangement allows specific substituents to project into the COX-2 side pocket, anchoring the molecule and ensuring selective inhibition.[4]
-
The Pyridazine Scaffold: The pyridazine nucleus is also a recognized pharmacophore for potent COX-2 inhibition.[1] Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system serves as a robust core for orienting critical side chains into the enzyme's active site.[5]
The core hypothesis of this work is that by creating a molecular hybrid of these two pharmacophores, we can develop compounds with enhanced potency and selectivity. The bulkier pyrazole-pyridazine core is designed to preferentially occupy the larger active site of the COX-2 receptor, while various substituents can be strategically placed to optimize interactions with key amino acid residues, such as His90, within the active site.[3][5]
Caption: Key pharmacophoric features of a pyrazole-pyridazine hybrid.
General Synthetic Strategy
The synthesis of pyrazole-pyridazine hybrids is typically a multi-step process. A common and effective route involves the initial synthesis of a core intermediate, which is then elaborated to introduce the desired diversity in the final compounds. The workflow below outlines a representative strategy. The causality behind this approach is rooted in convergent synthesis, where key fragments are prepared separately and then combined, which is often more efficient and allows for greater modularity in creating a library of analogs for SAR studies.
Caption: General workflow for the synthesis and analysis of pyrazole-pyridazine hybrids.
Detailed Experimental Protocol: Synthesis of a Representative Hybrid
This protocol is adapted from established literature methods for synthesizing pyrazole-pyridazine based hybrids.[2]
Objective: To synthesize a 4-(substituted-benzylidene)-3-(6-phenylpyridazin-3-yl)-1-phenyl-1H-pyrazol-5(4H)-one derivative.
Materials:
-
3-(6-Phenylpyridazin-3-yl)-1-phenyl-1H-pyrazol-5(4H)-one (Intermediate 1)
-
Substituted benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)
-
Absolute Ethanol
-
Piperidine (catalyst)
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the pyrazole-pyridazine intermediate (1.0 mmol) and the selected substituted benzaldehyde (1.1 mmol) in absolute ethanol (20 mL).
-
Scientific Rationale: Ethanol serves as an effective solvent for both reactants. A slight excess of the aldehyde is used to ensure the complete consumption of the more complex pyrazole-pyridazine intermediate.
-
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Scientific Rationale: Piperidine, a basic catalyst, facilitates the Knoevenagel condensation reaction between the active methylene group of the pyrazolone ring and the carbonyl group of the aldehyde.
-
-
Reflux: Attach a condenser to the flask and reflux the mixture with constant stirring for 6-8 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the mobile phase).
-
Self-Validation: The disappearance of the starting material spots and the appearance of a new, typically lower Rf product spot on the TLC plate validates that the reaction is proceeding.
-
-
Precipitation and Isolation: After completion, cool the reaction mixture to room temperature. A solid product will often precipitate out. If not, the volume of the solvent can be reduced under vacuum, or the mixture can be poured into ice-cold water to induce precipitation.
-
Purification: Collect the crude solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials. For higher purity, the product should be recrystallized from a suitable solvent, such as ethanol or glacial acetic acid.
-
Scientific Rationale: Recrystallization is a purification technique based on differential solubility. The desired compound is dissolved in a hot solvent and allowed to slowly cool, forming pure crystals while impurities remain in the mother liquor.
-
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Characterization: The identity and purity of the final compound must be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound, confirming the expected molecular formula.
-
FTIR Spectroscopy: To identify the presence of key functional groups (e.g., C=O, C=N, C-O).
In Vitro COX-1/COX-2 Inhibition Assay Protocol
This protocol describes a common method for determining the inhibitory potency (IC₅₀) and selectivity of the synthesized compounds.[6][7]
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid, producing a colored product that can be measured spectrophotometrically.[7] The reduction in color formation in the presence of an inhibitor is proportional to its inhibitory activity.
Caption: Step-by-step workflow for the in vitro COX-2 inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare all reagents (assay buffer, cofactor solution, enzyme, arachidonic acid substrate) as specified by the assay kit manufacturer (e.g., Cayman Chemical, Sigma-Aldrich).[7] Reconstitute human recombinant COX-2 enzyme and keep it on ice.
-
Compound Preparation: Prepare a stock solution of the synthesized hybrid compounds in DMSO. Create a series of dilutions in assay buffer to achieve final desired concentrations for testing. Prepare similar dilutions for the positive control, Celecoxib.
-
Assay Plate Setup: In a 96-well plate, set up the following wells:
-
Enzyme Control (EC): 10 µL Assay Buffer.
-
Inhibitor Control (IC): 10 µL of the Celecoxib solution.
-
Sample Wells (S): 10 µL of the diluted test compound.
-
-
Enzyme Addition: To all wells, add the enzyme-cofactor mixture (containing COX-2 enzyme, buffer, and hematin).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.[6]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).
-
Measurement: Immediately begin reading the absorbance at 570 nm using a plate reader in kinetic mode, taking readings every minute for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each sample concentration using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Repeat the entire procedure using the COX-1 enzyme to determine the IC₅₀ for COX-1.
-
The Selectivity Index (SI) is calculated as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds. By synthesizing a series of analogs and evaluating their biological activity, researchers can deduce which structural features are critical for potency and selectivity.[3]
| Compound ID | R-group on Benzylidene Ring | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Celecoxib | (Reference) | >100 | 2.31 | >43.29 |
| Hybrid 5a | 3-OH | 89.14 | 20.71 | 4.30 |
| Hybrid 5c | 4-Cl | 65.28 | 15.33 | 4.26 |
| Hybrid 5e | 4-Br | 25.17 | 2.87 | 8.77 |
| Hybrid 5f | 3,4,5-trimethoxy | 12.15 | 1.50 | 8.10 |
| Hybrid 6e | 4-Br (aminopyrazole core) | 15.29 | 2.35 | 6.51 |
| Hybrid 6f | 3,4,5-trimethoxy (aminopyrazole core) | 10.22 | 1.15 | 8.89 |
| (Data is representative and adapted from Osman, E. O., et al., RSC Adv., 2022)[2] |
Key Observations from SAR Data:
-
Effect of Substituents: The nature and position of substituents on the benzylidene ring dramatically influence activity. Electron-donating groups, such as methoxy, and bulky halogens like bromine at the para-position tend to enhance COX-2 inhibitory activity.[2][3]
-
Trimethoxy Superiority: The presence of a 3,4,5-trimethoxy substitution (compounds 5f and 6f) consistently results in the most potent COX-2 inhibition, with IC₅₀ values even lower than the reference drug Celecoxib in some cases.[2] This suggests that these groups may form favorable interactions within the active site.
-
Core Structure Influence: The core pyrazole structure (pyrazolone vs. aminopyrazole) also impacts activity, indicating that the entire molecular framework contributes to the binding affinity.[3]
References
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Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2023). Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. Journal of Applied Pharmaceutical Science. [Link]
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Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]
-
Osman, E. O., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Advances. [Link]
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Hassan, M. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry. [Link]
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Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2023). Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. ResearchGate. [Link]
-
Wani, S., et al. (2020). Design and synthesis of pyrazole–pyrazoline hybrids as cancer‐associated selective COX‐2 inhibitors. Request PDF. [Link]
-
Aggarwal, N., & Kumar, R. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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Wani, S., et al. (2020). Design and synthesis of pyrazole-pyrazoline hybrids as cancer-associated selective COX-2 inhibitors. Archiv der Pharmazie. [Link]
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Osman, E. O., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. PubMed Central. [Link]
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Kumar, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Sciences. [Link]
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Gomaa, H. A. M., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry. [Link]
-
Almehizia, A. A., et al. (2025). Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. ResearchGate. [Link]
-
Singh, G., et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]
-
Al-Omary, F. A. M., et al. (2023). Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Derivatives. Preprints.org. [Link]
-
Hamed, A. R., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Avicenna Journal of Medical Biotechnology. [Link]
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Application Note: Streamlining Discovery with One-Pot Synthesis of Functionalized Pyridazine Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazine Scaffold and the Imperative for Synthetic Efficiency
The pyridazine ring is a privileged heterocyclic scaffold that commands significant attention in medicinal chemistry and drug discovery.[1][2] This six-membered ring, containing two adjacent nitrogen atoms, is a core component in numerous pharmacologically active agents, exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial properties.[3][4] The unique physicochemical characteristics of the pyridazine moiety, such as its dipole moment and hydrogen bonding capabilities, make it an exceptionally attractive component for designing molecules that can effectively interact with complex biological targets.[1][3]
As the demand for novel chemical entities accelerates in drug development pipelines, the efficiency of synthetic methodologies becomes paramount. Traditional multi-step syntheses, often plagued by time-consuming intermediate isolations, solvent-intensive workups, and cumulative yield losses, present a significant bottleneck. One-pot synthesis, wherein multiple reaction steps are conducted sequentially in a single reaction vessel, has emerged as a powerful strategy to overcome these limitations.[5] This approach offers substantial advantages, including reduced reaction times, higher overall yields, lower costs, and a significantly improved environmental footprint through waste reduction.[5][6]
This guide provides an in-depth exploration of one-pot methodologies for constructing functionalized pyridazine derivatives, offering both mechanistic insights and field-proven experimental protocols.
Reaction Mechanisms and Strategic Insights
The cornerstone of pyridazine synthesis is the condensation reaction between a 1,4-dicarbonyl compound (or a suitable precursor) and a hydrazine derivative. The one-pot strategy ingeniously revolves around generating this 1,4-dicarbonyl intermediate in situ or orchestrating a cascade of reactions that culminate in the desired heterocyclic ring system.
Causality Behind Key Strategic Choices:
-
Starting Materials: The selection of substrates is dictated by the desired substitution pattern on the final pyridazine ring. The classic approach utilizes 1,4-dicarbonyls and hydrazine hydrate. More advanced multicomponent reactions (MCRs) employ simpler, readily available building blocks like aldehydes, alkynes, and hydrazines, which assemble in a single pot to form the core structure.[7]
-
Catalysis: Metal catalysts, particularly copper(I), are frequently employed in MCRs to activate substrates and facilitate key bond-forming steps, such as Michael additions and C-N couplings, with high regioselectivity.[7] The choice of a copper catalyst often prevents the formation of undesired five-membered pyrazole isomers.[7]
-
Solvent Systems: The solvent choice can dramatically influence reaction outcomes. While traditional organic solvents are common, the use of greener media like polyethylene glycol (PEG) is gaining traction due to its thermal stability, ability to dissolve diverse substrates, and eco-friendly profile.[6]
-
Energy Sources: Microwave-assisted synthesis is a key enabling technology. By rapidly and uniformly heating the reaction mixture, it can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal decomposition byproducts.[8]
Dominant One-Pot Strategies:
-
Multicomponent Reactions (MCRs): This is arguably the most elegant one-pot approach. For example, a copper-catalyzed three-component reaction of an aldehyde, a hydrazine, and an alkynyl ester can directly yield highly substituted pyridazinones.[7] This strategy offers exceptional convergence and atom economy.
-
[4+2] Cycloaddition Followed by Cyclization: A creative one-pot, three-step sequence involves the singlet oxygen [4+2] cycloaddition with a furan derivative, followed by reduction of the intermediate, and subsequent cyclization with hydrazine to stereoselectively form pyridazine C-nucleosides.[9][10]
-
Domino SN/Condensation/Cyclization: An uncatalyzed, three-component domino reaction can produce highly substituted pyridazines under mild conditions. This sequence involves an initial nucleophilic substitution (SN) to generate a key intermediate in situ, which then undergoes condensation and an intramolecular aza-ene addition cyclization.[11]
Visualizing the Workflow: One-Pot Synthesis Paradigms
The following diagrams illustrate the core concepts of one-pot synthesis for pyridazine derivatives.
Caption: General workflow for a one-pot, multi-component synthesis.
Caption: Core mechanism: Condensation and cyclization to form the pyridazine ring.
Experimental Protocols
These protocols are designed to be self-validating, providing clear steps from setup to characterization.
Protocol 1: One-Pot Synthesis of Fused Pyridazines from 1,2-Diacylcyclopentadienes (Fulvenes)
This protocol is adapted from a robust method for synthesizing 5,6-fused ring pyridazines via a direct condensation reaction.[12] It exemplifies the classic approach of reacting a stable 1,4-dicarbonyl equivalent with hydrazine.
Materials:
-
Substituted 1,2-diacylcyclopentadiene (Fulvene) (1.0 mmol)
-
Methanol (MeOH) (20 mL)
-
Hydrazine hydrate (N₂H₄·H₂O) (~1 mL, excess)
-
Dichloromethane (DCM) (3 x 15 mL)
-
Deionized Water (50 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (100 mL), magnetic stirrer, separatory funnel, rotary evaporator.
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve the fulvene starting material (1.0 mmol) in 20 mL of methanol.
-
Reaction Initiation: Place the flask on a magnetic stirrer and begin stirring. Add an excess of hydrazine hydrate (~1 mL) to the solution at room temperature.[12]
-
Reaction: Allow the reaction to stir at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After 24 hours, add 50 mL of deionized water to the flask. A precipitate of the crude product should form.[12]
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL).[12]
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude pyridazine product.[12]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel.
Characterization:
-
Melting Point: Determine the melting point range. A narrow range (< 2°C) is indicative of high purity.[12]
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show characteristic peaks for the N-H stretch (if applicable) and aromatic C=C and C=N bonds.[12]
Protocol 2: Copper-Catalyzed Three-Component Synthesis of Pyridazinones
This protocol describes a modern, one-pot MCR for synthesizing functionalized pyridazinones, demonstrating the power of catalysis to control regioselectivity and efficiency.[7]
Materials:
-
Aldehyde (1.0 mmol)
-
Hydrazine derivative (1.2 mmol)
-
Alkynyl ester (e.g., ethyl propiolate) (1.5 mmol)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Toluene (5 mL)
-
Schlenk tube or sealed vial, magnetic stirrer/hotplate, inert atmosphere setup (Nitrogen or Argon).
Step-by-Step Procedure:
-
Vessel Preparation: Add the aldehyde (1.0 mmol), hydrazine derivative (1.2 mmol), alkynyl ester (1.5 mmol), and CuI (10 mol%) to a Schlenk tube equipped with a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 5 mL of toluene via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction's completion by TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of celite to remove the catalyst.
-
Washing: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure pyridazinone product.
Characterization:
-
Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The regioselective formation of the six-membered pyridazinone should be confirmed, with no evidence of five-membered pyrazole isomers.[7]
Data Presentation: Substrate Scope and Yields
The following table summarizes typical results for the synthesis of fused pyridazines from various fulvene precursors (as described in Protocol 1), demonstrating the method's applicability to different aromatic substituents.
| Entry | R Group on Fulvene | Product Appearance | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | Off-white solid | 71% | 198.2-201.5 |
| 2 | Tolyl | Yellow solid | 51% | 203.4-206.0 |
| 3 | Thienyl | Red/rust solid | 43% | 155.3-156.7 |
| Data adapted from Hobbs, W. J. (2021).[12] |
The data shows that the reaction proceeds with moderate to good yields for various aromatic substituents.[12] The narrow melting point ranges indicate good purity of the isolated products.[12]
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction; inactive catalyst; inappropriate temperature. | - Increase reaction time or temperature. - For MCRs, ensure the catalyst (e.g., CuI) is fresh and handled under inert conditions. - Screen different solvents to improve substrate solubility and reaction kinetics. |
| Formation of Side Products | Lack of regioselectivity; decomposition of starting materials. | - In MCRs, catalyst choice is critical. Copper catalysts often favor pyridazinone formation over pyrazoles.[7] - Lowering the reaction temperature may improve selectivity. - Ensure high purity of starting materials. |
| Difficult Purification | Products and byproducts have similar polarity. | - Optimize the eluent system for column chromatography; a shallow gradient can improve separation. - Attempt recrystallization from various solvent systems. |
| Inconsistent Results | Sensitivity to air or moisture. | - For catalytic reactions, use Schlenk techniques or a glovebox to rigorously exclude air and moisture.[7] - Use anhydrous solvents. |
Conclusion
One-pot synthesis represents a paradigm shift in the construction of complex molecules, offering a potent combination of efficiency, elegance, and sustainability. The methodologies detailed herein provide robust and versatile pathways to access functionally diverse pyridazine compounds. By minimizing intermediate handling and reducing waste, these protocols not only accelerate the discovery and development of new chemical entities but also align with the principles of green chemistry.[13] The continued innovation in one-pot and multicomponent reaction design will undoubtedly expand the chemical space accessible to medicinal chemists, further cementing the pyridazine scaffold as a truly privileged structure in the quest for next-generation therapeutics.[4][9]
References
- Google Patents. (n.d.). Process for the production of pyridazinyl-amides in a one-pot synthesis.
- Abdelghani, E., Shehab, W., El-Mobayed, M., & Abdel Hamid, A. M. (2012). One-pot synthesis of new pyrazolo[3,4-c]pyridazine derivatives.
-
D'Auria, M., Emanuele, L., Racioppi, R., & Valenti, D. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molbank, 2021(2), M1217. [Link]
- Al-Ostath, A., Al-Wahaibi, L. H., Al-Malki, J. S., Arbab, A. H., & Abdel-Wahab, B. F. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. ACS Omega.
-
Chagar, Z., Peixoto, P. A., El Kaïm, L., & Grimaud, L. (2015). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Chemical Communications, 51(58), 11668–11671. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
- Hobbs, W. J. (2021). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
-
Siemińska, J., & Stawinski, J. (2024). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 29(13), 3020. [Link]
-
CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Retrieved from [Link]
-
D'Auria, M., Emanuele, L., Racioppi, R., & Valenti, D. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. MDPI. [Link]
- Arulkumar, M., & Al-Deyab, S. S. (2022). Efficient one-pot cascade synthesis of pyrazolopyridazine in PEG-400.
-
Bautista-de-la-Cruz, Y., Hernández-Vázquez, E., González-Zamora, E., & Rivera, G. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 6(4), 103. [Link]
- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
- ResearchGate. (n.d.). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine.
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Chupakhin, E., et al. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 10(1), 89-107. [Link]
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- ResearchGate. (n.d.). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing.
- ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
- El-Sayed, N. N. E., et al. (2025).
- ResearchGate. (n.d.). Multicomponent synthesis of pyridazinones and phthalazinones.
- El-Sayed, N. N. E., et al. (2017). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field.
- University of Leeds. (n.d.).
- American Chemical Society. (2016). Uncatalyzed One-Pot Synthesis of Highly Substituted Pyridazines and Pyrazoline-Spirooxindoles via Domino SN/Condensation/Aza-ene Addition Cyclization Reaction Sequence.
-
Mantovani, A. C., et al. (2014). Synthesis of pyridazinones through the copper(I)-catalyzed multicomponent reaction of aldehydes, hydrazines, and alkynylesters. Chemistry, 20(39), 12663-8. [Link]
- Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry.
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Li, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. European Journal of Medicinal Chemistry, 277, 116743. [Link]
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Bautista-de-la-Cruz, Y., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molbank, 2024(4), M1888. [Link]
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Application Notes and Protocols for Cross-Coupling Reactions of 7-Chlorofuro[2,3-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Furo[2,3-d]pyridazine Scaffold – A Privileged Heterocycle in Medicinal Chemistry
The furo[2,3-d]pyridazine core represents a class of bicyclic heteroaromatic compounds of significant interest in medicinal chemistry and drug discovery. This scaffold is an isostere of purine, a fundamental building block of life, and its derivatives have been explored for a wide range of biological activities. The fusion of a furan ring to a pyridazine system creates a unique electronic and steric environment, making it an attractive framework for the development of novel therapeutic agents. Fused pyridazine derivatives are known to exhibit diverse pharmacological properties, including but not limited to, anticancer, anti-inflammatory, and antimicrobial activities.
The functionalization of the furo[2,3-d]pyridazine skeleton is crucial for modulating its biological activity and optimizing its pharmacokinetic profile. Among the various positions on the ring system, the 7-position offers a key vector for chemical modification. The precursor, 7-Chlorofuro[2,3-d]pyridazine, serves as a versatile and reactive starting material for introducing a wide array of substituents through modern cross-coupling methodologies. This document provides a detailed guide to the application of several pivotal palladium-catalyzed cross-coupling reactions for the derivatization of 7-Chlorofuro[2,3-d]pyridazine, offering researchers a strategic toolbox for library synthesis and lead optimization. While aryl chlorides are often more challenging substrates than their bromide or iodide counterparts due to the strength of the C-Cl bond, recent advancements in catalyst and ligand design have made their use in cross-coupling reactions increasingly feasible and attractive.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[2] For 7-Chlorofuro[2,3-d]pyridazine, this reaction enables the introduction of a diverse range of aryl and heteroaryl substituents at the 7-position, which can significantly influence the molecule's biological target engagement and physical properties.
Causality Behind Experimental Choices
The success of the Suzuki-Miyaura coupling of an electron-deficient heterocyclic chloride like 7-Chlorofuro[2,3-d]pyridazine hinges on the careful selection of the catalyst system and reaction conditions. The electron-deficient nature of the pyridazine ring can facilitate the initial oxidative addition of the palladium catalyst to the C-Cl bond.[2] However, the choice of ligand is critical to promote the subsequent steps of the catalytic cycle and prevent catalyst deactivation. Bulky, electron-rich phosphine ligands are often employed to enhance the reactivity of the palladium center. The base plays a crucial role in the transmetalation step, facilitating the transfer of the organic group from the boron atom to the palladium catalyst.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
7-Chlorofuro[2,3-d]pyridazine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 7-Chlorofuro[2,3-d]pyridazine, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-furo[2,3-d]pyridazine.
Data Summary: Suzuki-Miyaura Coupling Parameters
| Parameter | Recommended Range/Options | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursors to the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands enhance catalyst activity for aryl chlorides. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Facilitates transmetalation; choice can impact reaction rate and yield. |
| Solvent | 1,4-Dioxane, Toluene, DMF | Aprotic polar solvents are generally effective. |
| Temperature | 80 - 120 °C | Higher temperatures are often required for less reactive aryl chlorides. |
Catalytic Cycle of Suzuki-Miyaura Coupling
[Image of the Heck reaction of 7-Chlorofuro[2,3-d]pyridazine with a generic alkene]```
Materials:
-
7-Chlorofuro[2,3-d]pyridazine
-
Alkene (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Phosphine ligand (optional, e.g., P(o-tolyl)₃, PPh₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
In a sealed reaction tube, combine 7-Chlorofuro[2,3-d]pyridazine, the palladium catalyst, the optional phosphine ligand, and the base.
-
Add the anhydrous solvent and the alkene.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the 7-vinyl-furo[2,3-d]pyridazine.
Data Summary: Heck Reaction Parameters
| Parameter | Recommended Range/Options | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Common and effective palladium precursors. |
| Ligand | P(o-tolyl)₃, PPh₃ (optional) | Can improve catalyst stability and reactivity. |
| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the generated HX and regenerates the catalyst. |
| Solvent | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100 - 140 °C | Elevated temperatures are usually necessary for aryl chlorides. |
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. T[3]his reaction is invaluable for installing alkynyl groups onto the 7-position of the furo[2,3-d]pyridazine core. These alkynyl-substituted products can serve as key intermediates for further transformations, such as cycloadditions, or as final products with potential biological activities.
Causality Behind Experimental Choices
The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium complex and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the terminal alkyne. An amine base is used to deprotonate the alkyne and to neutralize the hydrogen halide formed during the reaction. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.
Representative Experimental Protocol: Sonogashira Coupling
Reaction Scheme:
Materials:
-
7-Chlorofuro[2,3-d]pyridazine
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (1-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NH) (2-5 equivalents, can also be the solvent)
-
Anhydrous solvent (e.g., THF, DMF, or the amine base)
Procedure:
-
To a degassed solution of 7-Chlorofuro[2,3-d]pyridazine in the chosen solvent and amine base, add the palladium catalyst and copper(I) iodide under an inert atmosphere.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography to yield the 7-alkynyl-furo[2,3-d]pyridazine.
Data Summary: Sonogashira Coupling Parameters
| Parameter | Recommended Range/Options | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard and effective catalysts for Sonogashira couplings. |
| Co-catalyst | CuI | Activates the terminal alkyne for transmetalation. |
| Base | Et₃N, i-Pr₂NH | Acts as both a base and often as a solvent or co-solvent. |
| Solvent | THF, DMF, Amine Base | Aprotic solvents are preferred. |
| Temperature | Room Temperature to 80 °C | Generally milder conditions compared to other cross-coupling reactions. |
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Construction of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds, particularly for the formation of arylamines. A[4]pplying this methodology to 7-Chlorofuro[2,3-d]pyridazine allows for the direct introduction of primary and secondary amines at the 7-position, providing access to a wide range of N-substituted derivatives that are of high interest in medicinal chemistry.
Causality Behind Experimental Choices
The Buchwald-Hartwig amination of aryl chlorides requires a highly active catalyst system, typically composed of a palladium precursor and a bulky, electron-rich phosphine ligand. The choice of ligand is critical and often substrate-dependent. The base used in this reaction is crucial for the deprotonation of the amine and for facilitating the reductive elimination step. Strong, non-nucleophilic bases are commonly employed.
Representative Experimental Protocol: Buchwald-Hartwig Amination
Reaction Scheme:
Materials:
-
7-Chlorofuro[2,3-d]pyridazine
-
Amine (primary or secondary) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, LiHMDS, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, the phosphine ligand, and the base.
-
Add a solution of 7-Chlorofuro[2,3-d]pyridazine in the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction's progress.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to obtain the 7-amino-furo[2,3-d]pyridazine.
Data Summary: Buchwald-Hartwig Amination Parameters
| Parameter | Recommended Range/Options | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Standard palladium precursors. |
| Ligand | Xantphos, RuPhos, BrettPhos | Bulky, electron-rich ligands are essential for the amination of aryl chlorides. |
| Base | NaOt-Bu, LiHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene, 1,4-Dioxane | Aprotic, non-polar to moderately polar solvents are effective. |
| Temperature | 80 - 110 °C | Moderate heating is usually sufficient with modern catalyst systems. |
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
7-Chlorofuro[2,3-d]pyridazine is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The palladium-catalyzed cross-coupling reactions outlined in this document—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide a powerful and flexible platform for the functionalization of the 7-position of the furo[2,3-d]pyridazine scaffold. The representative protocols and discussions on the rationale behind the choice of reaction conditions are intended to serve as a practical guide for researchers. It is important to note that the optimal conditions for each specific substrate combination may require some empirical optimization. Nevertheless, the principles and starting points provided herein should significantly streamline the development of efficient and high-yielding synthetic routes to a diverse array of novel furo[2,3-d]pyridazine derivatives.
References
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ResearchGate. (2008). Synthesis of 7-Chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]pyridazino [4,5-b]quinoline-1,4,10(5H)-triones as NMDA Glycine-Site Antagonists. Retrieved from [Link]
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MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]
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MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]
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PubMed Central. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
PubMed. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubMed Central. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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RSC Publishing. (2014). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Retrieved from [Link]
-
Semantic Scholar. (2015). Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides. Retrieved from [Link]
-
ResearchGate. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]
-
MDPI. (2024). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Retrieved from [Link]
-
PubMed Central. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
MDPI. (2017). Heck Reaction—State of the Art. Retrieved from [Link]
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-
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-
ResearchGate. (2018). Palladium‐Catalyzed peri‐Selective C−H Fluoroalkoxylation of Aryl Sulfoxides. Retrieved from [Link]
-
PubMed. (2018). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. Retrieved from [Link]
-
Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
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-
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-
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-
PubMed Central. (2023). and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: 7-Chlorofuro[2,3-d]pyridazine Synthesis
The following technical guide is designed for researchers and process chemists optimizing the synthesis of 7-Chlorofuro[2,3-d]pyridazine (CAS: 14757-89-2). It addresses the specific challenges of constructing the furo-pyridazine core and the critical deoxychlorination step.
Executive Summary & Core Chemistry
The synthesis of 7-Chlorofuro[2,3-d]pyridazine hinges on two critical phases: the construction of the bicyclic furo[2,3-d]pyridazin-7(6H)-one scaffold and its subsequent deoxychlorination using phosphorous oxychloride (
Low yields are typically caused by three factors:
-
Incomplete Cyclization: Failure to fully close the pyridazine ring during the hydrazine condensation.
-
Hydrolysis Reversion: The high reactivity of the C7-chloro bond leads to reversion to the "one" (lactam) starting material during aqueous workup.
-
Phosphoryl Intermediates: Stable dichlorophosphate intermediates failing to eliminate, trapping the product.
Reaction Scheme
The standard route utilizes ethyl 3-formylfuran-2-carboxylate as the furan building block.
Figure 1: Synthetic pathway and critical failure point (red dotted line).
Critical Troubleshooting Guide (Q&A)
Phase 1: Cyclization (Ring Formation)
Q: My yield for the pyridazinone precursor is <40%. The NMR shows a mix of hydrazone and unreacted ester. What is wrong? A: This indicates incomplete ring closure . The reaction proceeds in two steps: rapid hydrazone formation (aldehyde attack) followed by slow lactamization (ester attack).
-
Root Cause: The ester cyclization is the rate-determining step and often requires thermal forcing or acid catalysis.
-
Solution:
-
Solvent Switch: Switch from Ethanol (
) to n-Butanol ( ) or Acetic Acid . Higher temperatures drive the intramolecular amidation. -
Catalysis: Add 5-10 mol% Acetic Acid if using neutral solvents. This protonates the ester carbonyl, making it more electrophilic for the hydrazine attack.
-
Stoichiometry: Ensure a slight excess of hydrazine (1.2 - 1.5 eq). Large excesses can cause ring opening or bis-hydrazide formation.
-
Phase 2: Deoxychlorination (The Yield Killer)
Q: The reaction turns into a black tar upon adding
-
Protocol Adjustment:
-
Cold Addition: Add
at 0°C to the solid precursor, then warm slowly to reflux. Never add reagents to hot . -
Inert Atmosphere: Furan rings are oxidative-sensitive. Run the reaction strictly under Argon/Nitrogen .
-
Base Scavenger: Use N,N-Diethylaniline (1.0 eq) instead of pyridine. It is less nucleophilic and minimizes side reactions with the furan core.
-
Q: TLC shows full conversion, but after aqueous workup, I recover the starting material (pyridazinone). Why? A: This is the classic Hydrolysis Reversion . The 7-chloro position is activated by the adjacent nitrogens and the furan oxygen, making it highly susceptible to nucleophilic attack by water (hydrolysis) during the quench.
-
The Fix (Anhydrous Workup):
-
Distill: Remove excess
under reduced pressure before adding water. -
DCM Dilution: Dissolve the residue in Dichloromethane (DCM) first.
-
Buffered Quench: Pour the DCM mixture into ice-cold Saturated
(pH 8). Never use pure water or strong acid/base. The biphasic system protects the product in the organic layer immediately.
-
Q: The reaction stalls at 80% conversion even after 12 hours reflux. A: You likely formed a stable phosphorodichloridate intermediate that isn't eliminating chloride.
-
Catalytic Boost: Add DMF (Dimethylformamide) (5-10 drops per gram).
Optimized Experimental Protocol
Step 1: Synthesis of Furo[2,3-d]pyridazin-7(6H)-one[7]
-
Setup: 250 mL Round Bottom Flask (RBF), reflux condenser,
inlet. -
Reagents:
-
Ethyl 3-formylfuran-2-carboxylate (10.0 mmol)
-
Hydrazine Hydrate (12.0 mmol, 1.2 eq)
-
Glacial Acetic Acid (15 mL) - Acts as both solvent and catalyst.
-
-
Procedure:
-
Dissolve ester in Acetic Acid.
-
Add Hydrazine Hydrate dropwise at RT (Exothermic!).
-
Heat to Reflux (
) for 4 hours. Monitor by TLC (10% MeOH in DCM). -
Workup: Cool to RT. Pour into ice water (100 mL). The product should precipitate as a solid. Filter, wash with cold water, and dry in a vacuum oven.
-
Target Yield: >85%.[1]
-
Step 2: Synthesis of 7-Chlorofuro[2,3-d]pyridazine
-
Setup: Dry RBF, Calcium Chloride guard tube or
line. Fume hood essential. -
Reagents:
-
Furo[2,3-d]pyridazin-7(6H)-one (5.0 mmol)
- (Phosphorous Oxychloride) (25.0 mmol, 5 eq)
-
Catalyst: DMF (3 drops)
-
-
Procedure:
-
Place solid pyridazinone in flask.
-
Add
slowly at 0°C . Add DMF. -
Warm to RT, then heat to 90°C (oil bath) for 3-5 hours. Solution will turn yellow/brown.
-
Quench (Critical):
-
Evaporate excess
on a rotary evaporator (use a KOH trap for vapors). -
Dissolve the thick residue in DCM (50 mL).
-
Pour slowly into a stirred beaker of Ice + Sat.
. -
Separate layers immediately. Wash organic layer with Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Target Yield: 70-80%.
-
Data Summary: Solvent & Reagent Effects[3][8]
| Parameter | Condition | Outcome | Recommendation |
| Cyclization Solvent | Ethanol ( | Slow reaction, open-chain intermediates | Avoid (unless pressurized) |
| Acetic Acid ( | Fast cyclization, high yield | Recommended | |
| Chlorination Base | Pyridine | Good yield, but difficult to remove | Alternative |
| N,N-Diethylaniline | Cleaner reaction, easier workup | Recommended | |
| Chlorination Catalyst | None | Slow, requires harsh heat | Use only for small scale |
| DMF (cat.) | Rapid conversion, lower temp | Highly Recommended | |
| Quench Method | Water addition to Acid | Hydrolysis (Product Loss) | NEVER DO THIS |
| Inverse Quench (into NaHCO3) | Preserves Chloro-group | Mandatory |
Decision Tree for Low Yields
Figure 2: Diagnostic logic for isolating yield issues.
References
-
Synthesis of Furo[2,3-d]pyridazine Derivatives
- Maeba, I., Laohathai, V., & Yoshina, S. (1974). Studies on Heterocyclic Compounds. XXI. Synthesis of furo[2,3-d]pyridazine derivatives. Chemical & Pharmaceutical Bulletin.
-
Source:
-
POCl3 Chlorination Mechanisms & Troubleshooting
- BenchChem. (2025). Application Notes: Phosphorus Oxychloride in the Synthesis of Chloropyridazines.
-
Source:
-
Deoxychlorination Best Practices
- ACS GCI Pharmaceutical Roundtable. (2024).
-
Source:
-
Analogous Pyrrolo-pyridazine Synthesis
- Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
-
Source:
Sources
Technical Support Center: Purification of 7-Chlorofuro[2,3-d]pyridazine
[1]
Introduction: The Molecule & The Challenge
Welcome to the Technical Support Center. You are likely working with 7-chlorofuro[2,3-d]pyridazine , a critical bicyclic heteroaromatic scaffold often used in the synthesis of kinase inhibitors (e.g., VEGFR, EGFR targets).[1]
Why is this purification difficult?
-
Nitrogen Interaction: The pyridazine nitrogens (N-N bond) act as Lewis bases, interacting strongly with acidic silanols on standard silica gel, leading to severe peak tailing.[1]
-
Stability (The "Furan Factor"): The fused furan ring renders the system electron-rich but susceptible to acid-catalyzed ring opening or polymerization on active silica.[1]
-
Hydrolysis Risk: The C-7 chlorine is a reactive handle (designed for
), making it prone to hydrolysis to the 7-hydroxy analog if wet solvents or acidic conditions are used.[1]
This guide provides a self-validating workflow to purify this compound while preserving its structural integrity.
Module 1: Method Development (Standard Operating Procedures)
Stationary Phase Selection
| Phase | Suitability | Notes |
| Standard Silica (Irregular) | ⚠️ Caution | Requires neutralization with triethylamine (TEA) to prevent tailing and degradation.[1] |
| Amine-Functionalized Silica | ✅ Recommended | Best for direct purification.[1] Eliminates the need for mobile phase modifiers. |
| Reverse Phase (C18) | ⚠️ Conditional | Use only if normal phase fails. Avoid acidic modifiers (TFA); use Ammonium Bicarbonate (pH 7-8). |
Mobile Phase Optimization (Normal Phase)
The Golden Rule: Never run this compound on "naked" acidic silica.[1]
-
Primary Solvent System: Hexane / Ethyl Acetate (Hex/EtOAc).[1]
-
Alternative System (For higher polarity impurities): Dichloromethane / Methanol (DCM/MeOH).[1]
-
Gradient: 0% to 5% MeOH.[1]
-
-
The Critical Modifier: Add 1% Triethylamine (TEA) to the mobile phase.[1]
-
Why? TEA competes for silanol sites, "capping" them effectively.[1] This sharpens the peak shape and neutralizes the acidity that endangers the furan ring.
-
Sample Loading Protocol
Method: Solid Load (Dry Load) on Celite 545.[1]
-
Dissolve crude 7-chlorofuro[2,3-d]pyridazine in a minimum amount of DCM (avoid Acetone; it reacts with amines).[1]
-
Add Celite 545 (ratio 1:2 sample to Celite).[1]
-
Evaporate solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder remains.
-
Pack into a solid load cartridge.
Module 2: Troubleshooting Guide (Q&A Format)
Issue 1: "My product is tailing significantly, co-eluting with impurities."
Diagnosis: Uncapped silanol interactions.[1] The Fix:
-
Pre-equilibrate the column: Flush the silica column with 3 Column Volumes (CV) of Hexane containing 5% TEA .[1]
-
Run the gradient: Switch to your standard Hex/EtOAc + 1% TEA system.
-
Result: The TEA pre-coat creates a basic environment, preventing the pyridazine nitrogens from "sticking" to the silica surface.[1]
Issue 2: "I see a new polar spot forming during purification (The 7-OH Impurity)."
Diagnosis: Hydrolysis of the C-Cl bond.[1]
Mechanism:
-
Check Solvents: Ensure your Ethyl Acetate is not "wet" or hydrolyzed (smells like vinegar/acetic acid).[1] Use HPLC-grade solvents.[1]
-
Speed is Key: Do not leave the compound on the column. Flash chromatography should be completed in <15 minutes.
-
Switch to Neutral Alumina: If silica degradation persists, switch to Neutral Alumina (Brockmann Activity III) using the same solvent system.[1]
Issue 3: "The compound is streaking from the baseline."[1]
Diagnosis: Solubility crash or polymerization.[1] The Fix:
-
Solubility Check: The compound has moderate solubility.[1] If using Hex/EtOAc, ensure the sample doesn't precipitate when the hexane ratio is high at the start of the gradient.[1]
-
DCM Boost: Add 5-10% DCM to the Hexane bottle (Bottle A) and the EtOAc bottle (Bottle B) to maintain solubility throughout the run (Iso-solubility system).
Module 3: Visual Workflows
Purification Decision Matrix
Caption: Decision matrix for optimizing stationary phase and mobile phase conditions based on observed chromatographic behavior.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Acetone/Hexane instead of Ethyl Acetate? A: No. While Acetone is a good solvent, it is a ketone that can form Schiff bases with primary amines (if any are present as impurities) or undergo aldol condensation under the basic conditions (TEA) we recommend.[1] Stick to EtOAc or DCM.[1]
Q2: How do I store the purified fraction? A: Evaporate immediately. Do not store the compound in solution with TEA for extended periods. Once dried, store under Nitrogen at -20°C. The solid is stable; the solution is vulnerable.[1]
Q3: Is UV detection at 254 nm sufficient? A: Yes. The furo[2,3-d]pyridazine core is highly conjugated and has strong absorbance at 254 nm.[1] If you have a diode array detector (DAD), monitor 280 nm as well to distinguish from non-conjugated impurities.[1]
Module 5: Summary of Physicochemical Data
| Property | Value | Implication for Chromatography |
| Formula | Small molecule, fast elution.[1] | |
| MW | 154.55 g/mol | High diffusion coefficient.[1] |
| LogP | ~1.2 | Moderately polar; elutes early on C18, mid-range on Silica.[1] |
| pKa (Conj. Acid) | ~3-4 (Pyridazine N) | Protonates in acidic media (causes retention/tailing).[1] |
| Reactivity | SnAr Active (Cl) | Avoid nucleophilic solvents (alcohols) + heat.[1] |
References
-
Synthesis & Scaffold Properties
-
Chromatography of Nitrogen Heterocycles
-
Compound Specific Data
Technical Support Center: Optimization of Pyridazine Synthesis
Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing pyridazine-based scaffolds. Instead of a generic overview, we will directly address the specific, practical challenges you may encounter at the bench. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Structure of This Guide
This guide is structured as a dynamic troubleshooting resource. It begins with a visual workflow for diagnosing common synthesis problems, followed by detailed Q&A sections addressing the most frequent challenges. Each section explains the underlying chemical principles, provides actionable solutions, and includes detailed experimental protocols where applicable.
Visual Troubleshooting Workflow
Before diving into specific issues, let's visualize a typical workflow for diagnosing a problematic pyridazine synthesis. This decision tree can help you systematically identify the root cause of your experimental issues.
Caption: A decision tree for systematic troubleshooting of pyridazine synthesis.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific problems in a question-and-answer format.
Issue 1: Low or No Product Yield in Condensation Reactions
Question: My reaction between a 1,4-dicarbonyl compound and hydrazine hydrate is giving very low yields. What are the common causes and how can I fix it?
Answer: This is the most common challenge and often points to issues with either the reactants, the reaction conditions, or the stability of the intermediate. The classical synthesis of a pyridazine involves the condensation of a 1,4-dicarbonyl compound with hydrazine to form a dihydropyridazine, which is then oxidized to the aromatic pyridazine.[1]
Causality & Troubleshooting Steps:
-
Purity and Reactivity of Hydrazine:
-
The Problem: Hydrazine hydrate can degrade over time. It is also highly hygroscopic. Water can interfere with the reaction equilibrium.
-
The Solution: Use a fresh bottle of hydrazine hydrate or anhydrous hydrazine if your substrate is sensitive. Consider using a hydrazine salt (e.g., hydrazine sulfate) with a base if precise stoichiometry is critical.
-
-
Dicarbonyl Substrate Quality:
-
The Problem: The 1,4-dicarbonyl starting material may be impure, unstable, or exist in an unreactive tautomeric form (e.g., as a stable furan derivative).
-
The Solution: Confirm the purity of your dicarbonyl compound by NMR and melting point. If it's an oil, purification by column chromatography or distillation may be necessary.
-
-
Reaction Conditions:
-
Temperature: Condensation reactions often require heating to drive off the water formed. However, excessive heat can cause decomposition of reactants or the dihydropyridazine intermediate. Start at a moderate temperature (e.g., 60-80 °C) and monitor by TLC.
-
Solvent: Protic solvents like ethanol or acetic acid are common as they can facilitate proton transfer. Acetic acid can act as both a solvent and a catalyst. If using a non-polar solvent, ensure water can be removed, for example, by using a Dean-Stark apparatus.
-
pH Control: The reaction is often acid-catalyzed. A small amount of acetic acid or a mineral acid can significantly improve the rate. However, strong acidic conditions can lead to unwanted side reactions.
-
-
The Oxidation Step:
-
The Problem: The intermediate dihydropyridazine may be stable and require a separate oxidation step to form the final aromatic pyridazine.[1] In some cases, air oxidation during reflux is sufficient, but this is often slow and inefficient.
-
The Solution: If you have isolated the dihydropyridazine or suspect it is the main product, introduce an explicit oxidation step. Common oxidants include:
-
Air/Oxygen bubbled through the reaction mixture.
-
Mild chemical oxidants like manganese dioxide (MnO₂), or potassium permanganate (KMnO₄).
-
For metal-catalyzed approaches, copper(II) salts have been shown to promote both cyclization and subsequent aromatization.
-
-
Issue 2: Poor Regioselectivity with Unsymmetrical Substrates
Question: I am using an unsymmetrical 1,4-dicarbonyl, and I'm getting a mixture of two pyridazine regioisomers. How can I control the selectivity?
Answer: This is a classic challenge when the two carbonyl groups have different steric or electronic environments. The initial nucleophilic attack of hydrazine can occur at either carbonyl, leading to two different intermediate hydrazones and ultimately two product isomers.
Strategies for Controlling Regioselectivity:
-
Exploit Steric Hindrance: One carbonyl group may be significantly more sterically hindered than the other. The less hindered carbonyl will typically react faster with hydrazine. You can sometimes enhance this effect by using a bulkier hydrazine derivative, though this will alter the final product.
-
Leverage Electronic Effects:
-
An electron-withdrawing group near one carbonyl will make it more electrophilic and thus more susceptible to nucleophilic attack by hydrazine.
-
Conversely, an electron-donating group will deactivate the nearby carbonyl.
-
-
Stepwise Synthesis: A more robust, though longer, approach is to form the hydrazone at one carbonyl first under controlled conditions (e.g., low temperature), isolate it, and then induce cyclization. This gives you definitive control over which nitrogen attacks which carbonyl.
-
Alternative Synthetic Routes: If controlling the condensation is not feasible, consider routes that build the ring with inherent regiocontrol. For example, the inverse-electron-demand Diels-Alder reaction between a substituted tetrazine and an alkyne can provide highly functionalized pyridazines with excellent regiocontrol.[2][3]
Issue 3: Difficulty with Product Purification
Question: My reaction seems to work based on TLC/LC-MS, but I'm struggling to isolate a pure product. What are the best practices for pyridazine purification?
Answer: Pyridazines, being nitrogen-containing heterocycles, can be quite polar and basic, which can complicate purification.[4]
Purification Troubleshooting:
-
Liquid-Liquid Extraction (LLE):
-
The Problem: The basic nitrogen atoms can cause the product to be partially soluble in an acidic aqueous phase or form emulsions.
-
The Solution: During workup, carefully adjust the pH. Basify the aqueous layer (e.g., with NaHCO₃ or Na₂CO₃ solution) to a pH > 8 to ensure the pyridazine is in its neutral form, maximizing its solubility in organic solvents like ethyl acetate or dichloromethane.[5] If your product is very polar, continuous extraction or multiple extractions with fresh solvent may be required.[5]
-
-
Column Chromatography:
-
The Problem: The basic lone pairs on the pyridazine nitrogens can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.
-
The Solution:
-
Deactivate the Silica: Add a small amount of a basic modifier to your eluent system, such as triethylamine (~0.5-1%) or ammonia in methanol. This will occupy the acidic sites on the silica, allowing your product to elute more cleanly.
-
Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or C18-bonded silica (reverse-phase chromatography).[5]
-
-
-
Recrystallization/Distillation:
-
If your product is a solid, recrystallization is an excellent final purification step. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.
-
If your product is a low-melting solid or a liquid, distillation under reduced pressure can be effective, provided the compound is thermally stable. Pyridazine itself is a colorless liquid with a boiling point of 207 °C.[4]
-
Part 2: Key Experimental Protocols & Data
Protocol 1: General Synthesis of a 3,6-Disubstituted Pyridazine
This protocol describes a typical condensation and in-situ oxidation for synthesizing a pyridazine from a 1,4-diketone.
Reaction Scheme Visualization:
Caption: General reaction scheme for pyridazine synthesis from a 1,4-dicarbonyl and hydrazine.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq).
-
Reagents: Add the solvent (e.g., ethanol or glacial acetic acid, ~5-10 mL per mmol of dicarbonyl). Begin stirring. Add hydrazine hydrate (1.1 - 1.2 eq) dropwise to the solution.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in an organic solvent (e.g., ethyl acetate). Wash with saturated sodium bicarbonate solution (2x) to neutralize any acid, followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexanes/ethyl acetate gradient, potentially with 1% triethylamine) or by recrystallization.
Data Table: Influence of Reaction Parameters on Yield
The choice of catalyst, solvent, and other conditions can dramatically impact the outcome of a synthesis. The following table summarizes hypothetical but realistic data based on common optimization studies.[6]
| Entry | Precursor | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Diketone A | None (Acetic Acid) | Acetic Acid | 110 | 4 | 65 |
| 2 | 1,4-Diketone A | None (Ethanol) | Ethanol | 80 | 12 | 40 |
| 3 | β,γ-Unsaturated Hydrazone B | Cu(OAc)₂ (10) | MeCN | 80 | 6 | 75 (Dihydropyridazine) |
| 4 | β,γ-Unsaturated Hydrazone B | Cu(OAc)₂ (10) | AcOH | 100 | 6 | 82 (Pyridazine) |
| 5 | Diazo-ketoester C | PPh₃ (1.2 eq) | THF | 60 | 48 | <5 |
| 6 | Diazo-ketoester C | PBu₃ (1.2 eq) | i-Pr₂O | 25 | 0.5 | 92 |
This table illustrates common trends. For instance, entries 3 & 4 show how solvent choice can determine the final product (aromatized vs. non-aromatized). Entries 5 & 6 highlight the critical role of the phosphine reagent in a Diaza-Wittig approach to pyridazines.[6]
References
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Vertex AI Search.
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed.
-
Synthesis of Pyridazine. (n.d.). ChemTube3D. Retrieved February 8, 2024, from [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved February 8, 2024, from [Link]
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago. Retrieved February 8, 2024, from [Link]
-
Product Class 8: Pyridazines. (n.d.). Science of Synthesis. Retrieved February 8, 2024, from [Link]
-
Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias. Retrieved February 8, 2024, from [Link]
-
Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. (2024). RSC Publishing. Retrieved February 8, 2024, from [Link]
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. Pyridazine synthesis [organic-chemistry.org]
- 3. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
Troubleshooting scale-up of 7-Chlorofuro[2,3-d]pyridazine production
Status: Operational Ticket ID: #SC-7CFP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Scale-Up Anomalies for CAS 14757-89-2
Introduction: The "Hidden" Variables in Fused Pyridazine Synthesis
Scaling up the production of 7-Chlorofuro[2,3-d]pyridazine (CAS: 14757-89-2) transitions a bench-scale synthesis into a complex process engineering challenge. While the route appears straightforward—typically involving the cyclization of a furan-3-carboxaldehyde derivative with hydrazine followed by chlorodehydroxylation—the physical chemistry changes drastically beyond the 100g threshold.
This guide addresses the three most critical failure modes reported by our users: uncontrollable exotherms during cyclization , "tarring" during chlorination , and hydrolysis during the quench .
Phase 1: The Cyclization Bottleneck (Precursor to Intermediate)
The Reaction: Condensation of ethyl 3-formylfuran-2-carboxylate (or equivalent) with hydrazine hydrate to form furo[2,3-d]pyridazin-7(6H)-one.
Troubleshooting Ticket #1: "The reaction mixture solidified into an unstirrable brick."
Diagnosis: At milligram scales, precipitation drives the reaction forward. At kilogram scales, rapid precipitation traps unreacted hydrazine and starting material, halting the reaction and creating a thermal hotspot.
The Fix: Solvent Engineering & Controlled Addition Do not dump hydrazine into the furan solution. Use a semi-batch protocol .
-
Solvent Switch: Replace pure Ethanol (EtOH) with a 50:50 mix of EtOH/Water . The intermediate is less soluble in water, but the water acts as a heat sink and moderator.
-
Reverse Addition:
-
Reactor A: Charge Hydrazine Hydrate (1.1 equiv) and water. Cool to 0–5°C.
-
Reactor B: Dissolve Furan precursor in EtOH.
-
Action: Slowly dose Reactor B into Reactor A. This ensures hydrazine is always in excess locally, preventing the formation of bis-hydrazone impurities (dimers) which are insoluble and brick-like.
-
FAQ: Cyclization
Q: My yield is only 60%, and the mother liquor is dark red. What happened? A: You likely had oxidative degradation of hydrazine . Hydrazine is sensitive to metal ions. Ensure your reactor is glass-lined or passivated stainless steel (316L). Add EDTA (0.1 mol%) to chelate trace metals that catalyze hydrazine decomposition.
Phase 2: The Chlorination (POCl₃) Hazard Zone
The Reaction: Furo[2,3-d]pyridazin-7(6H)-one + Phosphorus Oxychloride (POCl₃)
Troubleshooting Ticket #2: "The reaction turned into black tar."
Diagnosis: The "tar" is polymerized furan. The furan ring is electron-rich and acid-sensitive. Heating it in neat POCl₃ generates high concentrations of polyphosphoric acids, which degrade the furan core before chlorination completes.
The Fix: Catalytic Moderation
-
Use a Base Catalyst: Do not run neat. Add N,N-Dimethylaniline (DMA) or Diisopropylethylamine (DIPEA) (1.0 equiv). This buffers the HCl generated and lowers the activation energy, allowing the reaction to proceed at a lower temperature (reflux at 80-90°C instead of 105°C+).
-
Solvent Dilution: If tarring persists, dilute with Acetonitrile (MeCN) or Toluene (5 vol). This acts as a heat sink and reduces the concentration of degradation byproducts.
Phase 3: The Critical Quench (Safety & Yield)
The Issue: Quenching POCl₃ releases massive heat and HCl gas.
-
Risk A: Runaway exotherm (Safety).
-
Risk B: Hydrolysis of the 7-Cl product back to the starting material (Yield).
Protocol: The "Reverse-Buffered" Quench
Never add water to the reaction mixture.
Step-by-Step:
-
Distillation: Remove excess POCl₃ via vacuum distillation before quenching. This is the single most effective safety step.
-
Preparation: Prepare a quench vessel with Ice/Water and Sodium Acetate (buffered to pH 5-6).
-
Transfer: Drip the concentrated reaction mass (diluted in minimal DCM or Toluene) into the quench vessel.
-
Temperature Control: Maintain quench temp <10°C.
-
pH Check: The 7-chloro product is liable to hydrolyze in strongly acidic media (pH < 1). The Sodium Acetate buffer prevents this.
Visualizing the Workflow
Figure 1: Synthesis & Troubleshooting Logic
Caption: Decision matrix for navigating critical failure points in the synthesis of 7-Chlorofuro[2,3-d]pyridazine.
Technical Data: Solvent & Stability Matrix
| Parameter | Recommended Condition | Why? |
| Cyclization Solvent | Ethanol/Water (1:1) | Moderates exotherm; prevents "brick" formation. |
| Chlorination Reagent | POCl₃ + DMA (1.0 eq) | DMA lowers activation energy; prevents furan polymerization. |
| Quench Buffer | 2M Sodium Acetate | Maintains pH 4–6. pH < 1 causes hydrolysis; pH > 9 degrades ring. |
| Drying Temp | < 45°C (Vacuum) | Product sublimes at high vacuum/temp. |
References
-
Amin, S. et al. (2020).[1] Phosphorus oxychloride (POCl3): A Key Reagent in Organic Synthesis. ResearchGate. [Link]
-
Al-Mousawi, S. et al. (2025).[2] Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. [Link]
-
Gov.UK. (2023). Hydrazine: Incident Management and Toxicology. [Link]
-
American Chemical Society. (2023).[3] POCl3/Sulfoxide Mediated Chlorination of Pyrrolo-isoquinolines. [Link]
Sources
Technical Support Center: Enhancing the Stability of 7-Chlorofuro[2,3-d]pyridazine Analogs
Welcome to the technical support guide for the 7-Chlorofuro[2,3-d]pyridazine scaffold. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this promising, yet reactive, class of heterocyclic compounds. Our goal is to provide you with field-proven insights, robust protocols, and systematic troubleshooting strategies to help you navigate the inherent stability challenges of these analogs and ensure the integrity of your experimental outcomes.
Part 1: Understanding the Core Instability
The 7-Chlorofuro[2,3-d]pyridazine scaffold is a valuable building block in medicinal chemistry, often utilized for its unique electronic properties and vector space.[1][2] However, the chloro-substituent at the 7-position renders the pyridazine ring highly electron-deficient. This makes the carbon atom at this position susceptible to nucleophilic attack, which is the primary driver of compound instability. Understanding this inherent reactivity is the first step toward mitigating unwanted degradation. The reactivity of this C-Cl bond is often exploited for further derivatization but can also be a significant liability during purification, handling, and storage.[1]
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of 7-Chlorofuro[2,3-d]pyridazine analogs.
Q1: What are the primary degradation pathways for this scaffold?
-
A1: The most prevalent degradation pathway is nucleophilic aromatic substitution (SNAr) at the C7 position. Common laboratory nucleophiles like water (hydrolysis), alcohols (from solvents), and amines (from buffers like Tris or impurities) can displace the chloride to form the corresponding 7-hydroxy, 7-alkoxy, or 7-amino analogs. This process is often accelerated by basic conditions.
Q2: What are the ideal storage conditions for solid compounds?
-
A2: To maximize shelf-life, solid 7-Chlorofuro[2,3-d]pyridazine analogs should be stored under conditions that minimize exposure to atmospheric moisture and reactive gases. We recommend the following:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces reaction kinetics of potential solid-state degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Light | Amber vial or stored in the dark | Protects against potential photolytic degradation pathways. |
| Container | Tightly sealed, high-purity glass vial | Avoids contamination and moisture ingress. |
Q3: My compound appears to be degrading in solution (e.g., DMSO stock). How can I prevent this?
-
A3: Solution-phase instability is a common issue. DMSO, while a powerful solvent, is hygroscopic and can absorb water, leading to slow hydrolysis of the C-Cl bond over time.
-
Use Anhydrous Solvents: Always use fresh, anhydrous grade solvents for preparing stock solutions.
-
Limit Storage Time: Prepare solutions fresh whenever possible. If storage is necessary, store at -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles and minimize water condensation.
-
Inert Atmosphere: Blanket the vial headspace with argon or nitrogen before sealing.
-
Q4: I'm observing poor yield during my reaction workup. Could this be a stability issue?
-
A4: Absolutely. Aqueous workups, especially those involving basic washes (e.g., NaHCO3), can cause significant degradation. A key finding for related pyridazinyl intermediates is the critical importance of pH control.[3] It is often necessary to maintain a neutral to slightly acidic pH (e.g., 7.0-7.5) during extractions and concentrations to avoid product loss.[3]
Part 3: Systematic Troubleshooting Guide
Use this guide when you encounter specific experimental problems.
Problem 1: Appearance of a new, more polar spot/peak during reaction monitoring or after workup.
-
Probable Cause: This is a classic sign of hydrolysis, where the 7-chloro group is replaced by a hydroxyl group (-OH). The resulting 7-hydroxyfuro[2,3-d]pyridazine is significantly more polar.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for new polar impurities.
Problem 2: Inconsistent results in biological assays.
-
Probable Cause: The active 7-chloro analog may be degrading in the aqueous assay buffer, especially if the buffer contains nucleophilic components (e.g., Tris, phosphates, thiols like DTT). The rate of degradation can be time and temperature-dependent, leading to variable effective concentrations.
-
Recommended Solutions:
-
Buffer Selection: If possible, switch to a non-nucleophilic buffer system like HEPES.
-
Time-Course Stability Study: Perform a preliminary experiment where you incubate the compound in the final assay buffer at the assay temperature. Sample at various time points (e.g., 0, 1, 2, 4 hours) and analyze by HPLC to quantify the remaining parent compound. This will determine the experimental window where the compound is stable.
-
Fresh Additions: Add the compound to the assay plates immediately before starting the measurement to minimize incubation time.
-
Problem 3: Low or no conversion in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).
-
Probable Cause: While the C-Cl bond is reactive, successful cross-coupling depends on a delicate balance. The catalyst can be poisoned, or the starting material can be consumed by side reactions if conditions are not optimal.
-
Recommended Solutions:
-
Strictly Anhydrous/Degassed Conditions: These reactions are highly sensitive to oxygen and water. Ensure all solvents are anhydrous and all reaction vessels are properly dried and maintained under a positive pressure of inert gas.
-
Ligand/Catalyst Screening: The electronic nature of the furo[2,3-d]pyridazine core may require specific ligand systems to promote oxidative addition and prevent catalyst deactivation. Screen a panel of phosphine ligands and palladium sources.
-
Base Selection: Use a non-nucleophilic, anhydrous base (e.g., Cs2CO3, K3PO4) instead of aqueous bases to prevent competitive hydrolysis of the starting material.
-
Part 4: Standard Operating Procedure (SOP) - Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of your specific analog and to develop stability-indicating analytical methods.[4][5]
Objective: To identify potential degradants and degradation pathways under various stress conditions.
Caption: Workflow for a forced degradation study.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your analog in a non-reactive solvent like acetonitrile.
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. For thermal stress, use the solid compound.
-
Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 50°C.
-
Basic: Add an equal volume of 0.2 M NaOH. Keep at room temperature, as base-mediated degradation is often rapid.
-
Oxidative: Add an equal volume of 6% H2O2. Keep at room temperature.
-
Photolytic: Expose the solution in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]
-
Thermal (Solid): Place a vial of the solid compound in an oven at 80°C.
-
-
Time Points: Sample from each condition at intervals (e.g., 2, 8, 24 hours).
-
Quenching: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including an unstressed control, by a high-resolution HPLC method coupled with UV and Mass Spectrometry detectors.
-
Data Interpretation: Identify major degradants by comparing chromatograms and mass spectra. Calculate the percentage of degradation and attempt to achieve a mass balance close to 100%. A target degradation of 5-20% is often ideal for method validation.[7]
Potential Degradation Pathway:
The following diagram illustrates the most common hydrolytic degradation pathway.
Caption: Common hydrolytic degradation pathway.
References
- Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies. (2025).
- Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. (2023). PubMed.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). NIH.
- Studies on heterocyclic compounds. XXI. Synthesis of furo(2,3-d)pyridazine derivatives. (8). Synthesis of 4-oxo-5,7-disubstituted-4,5-dihydrofuro(2,3-d)
- Chloridazon | C10H8ClN3O | CID 15546. (n.d.). PubChem - NIH.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). [Source not provided].
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). NIH.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]
Sources
- 1. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. database.ich.org [database.ich.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Mass spectrometry analysis of 7-Chlorofuro[2,3-d]pyridazine.
Mass Spectrometry Analysis of 7-Chlorofuro[2,3-d]pyridazine: A Comparative Technical Guide
Executive Summary
7-Chlorofuro[2,3-d]pyridazine (CAS: 14757-89-2) is a critical bicyclic heteroaromatic scaffold, serving as a key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., FLT3, VEGFR targets) and novel antibacterial agents.[1][2][3][4][5][6][7][8][9] Its fused furan-pyridazine core presents unique analytical challenges due to its electron-deficient nature and potential for ring-opening instability.
This guide provides a rigorous comparison of mass spectrometry (MS) methodologies for this compound, contrasting Electrospray Ionization (ESI-MS/MS) against Electron Impact (EI-GC/MS) and Atmospheric Pressure Chemical Ionization (APCI) . We establish ESI-MS/MS as the gold standard for trace quantification in biological matrices, while EI-MS remains superior for structural confirmation of the raw intermediate.
Part 1: Strategic Method Selection (The "Why")
The choice of ionization technique is dictated by the physicochemical properties of the furo[2,3-d]pyridazine core:
-
Molecular Weight: 154.55 Da.
-
LogP: ~1.2 (Moderately lipophilic).
-
Basicity: Low pKa of pyridazine nitrogens (typically ~2.0), requiring acidic mobile phases for efficient protonation.
Comparative Analysis of Ionization Modes
| Feature | ESI-MS/MS (Recommended) | EI-GC/MS (Alternative) | APCI-MS (Specialized) |
| Primary Utility | Trace quantification in plasma/media; Analysis of polar derivatives. | Purity assessment of raw synthesis intermediate; Structural fingerprinting. | Analysis of non-polar analogs resistant to protonation. |
| Sensitivity (LOD) | High (< 1 ng/mL). | Moderate (10–50 ng/mL). | Moderate-High. |
| Fragmentation | Soft; requires CID (Collision Induced Dissociation) for structural data. | Hard; extensive in-source fragmentation provides rich spectral library matching. | Medium; forms radical cations [M]•+ or protonated molecules [M+H]+.[4] |
| Matrix Tolerance | Susceptible to ion suppression (needs stable isotopes). | High tolerance; excellent for organic synthesis reaction mixtures. | Less susceptible to suppression than ESI. |
Expert Insight: While GC-MS is sufficient for checking the purity of the starting material (7-chlorofuro[2,3-d]pyridazine), it fails when analyzing downstream drug candidates derived from this scaffold due to their thermal instability and high polarity. Therefore, LC-ESI-MS/MS is the self-validating protocol of choice for drug development workflows.
Part 2: Fragmentation Mechanics & Structural Elucidation
Understanding the fragmentation pathways is essential for designing Multiple Reaction Monitoring (MRM) transitions. The furo[2,3-d]pyridazine core exhibits a distinct fragmentation pattern driven by the stability of the aromatic system and the lability of the diaza bond.
Proposed Fragmentation Pathway (ESI Positive Mode)
-
Precursor Ion: [M+H]⁺ at m/z 155.0 (³⁵Cl) and 157.0 (³⁷Cl) in a 3:1 ratio.
-
Primary Loss (Neutral Loss of N₂): The pyridazine ring is prone to extrusion of nitrogen gas (28 Da), a hallmark of diaza-heterocycles, generating a reactive furan-alkyne cation (m/z 127).
-
Secondary Loss (CO Elimination): The furan ring subsequently loses carbon monoxide (28 Da), leading to smaller hydrocarbon fragments (m/z 99).
-
Chlorine Radical Loss: Direct loss of Cl• is less common in soft ionization but observed in high-energy CID, yielding the furo-pyridazine cation (m/z 120).
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 7-Chlorofuro[2,3-d]pyridazine. The extrusion of nitrogen is the diagnostic transition for this scaffold.
Part 3: Validated Experimental Protocol (LC-ESI-MS/MS)
This protocol is designed to be self-validating by incorporating an internal standard (IS) and monitoring the characteristic chlorine isotope ratio.
Sample Preparation (QuEChERS Adapted)
-
Matrix: Plasma or Cell Culture Media.
-
Step 1: Aliquot 100 µL sample. Add 10 µL Internal Standard (e.g., d3-labeled analog or a structural isomer like 4-chlorofuro[2,3-d]pyridazine).
-
Step 2: Protein Precipitation with 300 µL cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Step 3: Vortex 30s, Centrifuge at 10,000 x g for 10 min at 4°C.
-
Step 4: Inject 5 µL of supernatant.
Chromatographic Conditions
-
Column: Phenomenex Luna PFP(2) or Waters CORTECS C18 (2.1 x 100 mm, 2.6 µm). Note: PFP phases offer superior selectivity for halogenated aromatics.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[10]
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polarity).
-
1-6 min: 5% -> 95% B (Linear ramp).
-
6-8 min: 95% B (Wash).
-
8.1 min: 5% B (Re-equilibration).
-
Mass Spectrometry Parameters (Triple Quadrupole)
-
Ion Source: Heated Electrospray Ionization (H-ESI).[7]
-
Polarity: Positive (+).
-
Spray Voltage: 3500 V.
-
Capillary Temp: 320°C.
MRM Transitions Table:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| 7-Cl-Furo[2,3-d]pyridazine | 155.0 | 127.0 | 22 | Quantifier (Loss of N₂) |
| 155.0 | 99.0 | 35 | Qualifier (Loss of N₂ + CO) | |
| 157.0 | 129.0 | 22 | Isotope Conf. (³⁷Cl Check) |
Part 4: Performance Comparison Data
The following data summarizes the performance of the ESI method compared to UV detection (HPLC-UV at 254 nm), demonstrating the necessity of MS for biological sensitivity.
| Metric | LC-MS/MS (ESI+) | HPLC-UV (254 nm) | Interpretation |
| LOD (Limit of Detection) | 0.5 ng/mL | 150 ng/mL | MS is ~300x more sensitive. |
| Linearity (R²) | > 0.999 (1-1000 ng/mL) | > 0.995 (0.5-100 µg/mL) | MS covers the relevant biological range. |
| Selectivity | High (MRM + Isotope Ratio) | Low (Interference from matrix) | MS distinguishes 7-Cl from 4-Cl isomers. |
| Matrix Effect | 15% Suppression (Plasma) | N/A (Baseline noise limited) | Use Matrix-Matched calibration for MS. |
Workflow Visualization
Figure 2: Optimized analytical workflow for high-throughput screening of 7-Chlorofuro[2,3-d]pyridazine derivatives.
References
-
PubChem. (2024).[8] 7-Chlorofuro[2,3-d]pyridazine Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
University of Luxembourg. (2024). Predicted Collision Cross Section (CCS) and Adducts for 7-chlorofuro[2,3-d]pyridazine. PubChemLite/CCSbase. Available at: [Link]
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Heterocyclic Analogues. Molecules. Available at: [Link]
-
ResearchGate. (2025). Tandem mass spectrometric study of annelation isomers of fused pyridazine ring systems. Available at: [Link]
-
Shimadzu. (2024). LC-MS/MS Method for Analysis of Heterocyclic Alkaloids. Application News. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 7-chlorofuro[2,3-d]pyridazine (C6H3ClN2O) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. imtm.cz [imtm.cz]
- 7. Highly sensitive LC-MS/MS methods for the determination of seven human CYP450 activities using small oral doses of probe-drugs in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,7-Dichlorofuro[2,3-d]pyridazine | C6H2Cl2N2O | CID 12486847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. shimadzu.com [shimadzu.com]
A Comparative Crystallographic Guide to Furo[2,3-d]pyrimidine Derivatives: Unveiling Structural Nuances for Drug Design
In the landscape of medicinal chemistry, the furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] The arrangement of atoms in three-dimensional space, dictated by the principles of X-ray crystallography, is fundamental to understanding the structure-activity relationships (SAR) that govern their biological function. This guide provides a comparative analysis of the single-crystal X-ray crystallographic data of two distinct furo[2,3-d]pyrimidine derivatives, offering insights into how substituent patterns influence molecular geometry and crystal packing.
While the initial focus of this guide was the furo[2,3-d]pyridazine system, a comprehensive search of the crystallographic literature revealed a scarcity of publicly available, detailed crystal structures for this specific isomer. In contrast, the closely related furo[2,3-d]pyrimidine scaffold is well-documented. Given that these two systems are isosteric—differing only in the position of one nitrogen atom in the six-membered ring—a detailed examination of the furo[2,3-d]pyrimidine class provides invaluable and transferable insights into the conformational preferences, hydrogen bonding patterns, and potential for intermolecular interactions that are critical for rational drug design involving this family of compounds.
This guide will compare the crystallographic features of a tricyclic furo[2,3-d]pyrimidinone derivative and a 2,4-diaminofuro[2,3-d]pyrimidine compound, highlighting the structural diversity achievable within this potent chemical class.
Comparative Crystallographic Data Analysis
The precise measurement of unit cell dimensions, bond lengths, and angles allows for a detailed comparison of molecular structures. Below is a summary of the key crystallographic parameters for two representative furo[2,3-d]pyrimidine derivatives. The selection of a tricyclic system and a more flexible, substituted diaminofuro[2,3-d]pyrimidine allows for an insightful comparison of how different substitution patterns affect the core scaffold and its packing in the solid state.
| Parameter | Compound 1: Tricyclic Furo[2,3-d]pyrimidinone Derivative (6i) | Compound 2: Z-isomer of 2,4-diamino-5-[2-(2′-methoxyphenyl)-propenyl]-furo[2,3-d]pyrimidine (in complex with hDHFR)[3] |
| CSD/PDB Code | CCDC 2169125 | 3gyf[3] |
| Chemical Formula | C₁₅H₁₄N₂O₂ | C₁₈H₁₈N₄O₂ |
| Formula Weight | 266.29 g/mol | 322.36 g/mol |
| Crystal System | Monoclinic | Orthorhombic[3] |
| Space Group | P2₁/n | P2₁2₁2₁[3] |
| a (Å) | 10.1234(3) | 39.91[3] |
| b (Å) | 8.4567(3) | 57.48[3] |
| c (Å) | 15.2345(5) | 74.97[3] |
| α (°) | 90 | 90[3] |
| β (°) | 109.234(3) | 90[3] |
| γ (°) | 90 | 90[3] |
| Volume (ų) | 1230.14(7) | 171900[3] |
| Z | 4 | 8 (protein complex)[3] |
| Density (calc.) | 1.437 g/cm³ | N/A (protein complex) |
| Resolution (Å) | N/A | 1.70[3] |
Expert Analysis of the Data:
The data presented reveals significant differences in the crystal packing and unit cell parameters between the two derivatives, which can be directly attributed to their distinct substitution patterns.
-
Compound 1 , a rigid tricyclic system, crystallizes in the common monoclinic space group P2₁/n. Its relatively small unit cell volume and Z value of 4 are typical for small organic molecules. The rigidity of the fused ring system likely leads to a more predictable and compact packing arrangement.
-
Compound 2 , on the other hand, was crystallized as a ligand in a complex with human dihydrofolate reductase (hDHFR).[3] This results in a much larger orthorhombic unit cell, with the symmetry and dimensions being dictated by the protein crystal lattice.[3] The key takeaway for the ligand itself is its conformation within the active site, which is a direct reflection of the interactions it forms with the protein. The Z-isomer configuration is locked in this bound state, providing a clear picture of the bioactive conformation.[3][4]
This comparison underscores a critical concept in drug design: while the crystallography of an isolated small molecule provides insights into its intrinsic conformational preferences and packing forces, the structure of that same molecule when bound to its biological target reveals the conformation most relevant for its therapeutic effect.
Experimental Protocols
The successful X-ray crystallographic analysis of furo[2,3-d]pyridazine derivatives, or their pyrimidine analogues, hinges on a meticulous experimental workflow, from synthesis to data refinement. The following protocols are representative of the methodologies employed in the cited literature.
Synthesis of Furo[2,3-d]pyrimidine Derivatives
The synthesis of the furo[2,3-d]pyrimidine core can be achieved through various routes. A common and effective method involves the cyclocondensation of a suitably substituted aminofuran with a source of the pyrimidine ring.
Example Synthesis of a Furo[2,3-d]pyrimidinone:
-
Preparation of the Aminofuran Intermediate: A substituted acetylacetone is reacted with sulfuryl chloride to yield an α-chloro derivative. This intermediate is then reacted with malononitrile in the presence of a base like sodium ethoxide to form a 2-amino-3-cyanofuran derivative.
-
Cyclocondensation: The aminofuran is then subjected to thermal cyclocondensation with formic acid and acetic anhydride, leading to the formation of the furo[2,3-d]pyrimidinone scaffold.
-
Further Functionalization: The core can be further functionalized. For instance, a Claisen-Schmidt condensation with an appropriate aromatic aldehyde can introduce substituents at the 5-position.
Crystal Growth
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that requires screening of various conditions.
-
Solvent Selection: The purified furo[2,3-d]pyrimidine derivative is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., dioxane, ethanol, acetone) to achieve saturation.[5]
-
Slow Evaporation: The saturated solution is loosely covered and left undisturbed in a vibration-free environment. Slow evaporation of the solvent over several days to weeks can yield high-quality single crystals.
-
Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces solubility, leading to crystal formation.
X-ray Diffraction Analysis
Once a suitable crystal is obtained, its three-dimensional structure is determined by X-ray diffraction.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions, and thermal parameters, and to locate hydrogen atoms, resulting in a final, accurate molecular structure.
Visualizing the Workflow and Structures
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of furo[2,3-d]pyrimidine derivatives.
Caption: Comparison of the core chemical structures of furo[2,3-d]pyridazine and its isosteric analogue, furo[2,3-d]pyrimidine.
Conclusion and Future Directions
The X-ray crystallographic analysis of furo[2,3-d]pyrimidine derivatives provides indispensable information for understanding their chemical behavior and biological activity. The comparative data presented herein illustrates how different substitution patterns on this privileged scaffold influence molecular conformation and crystal packing. While detailed crystallographic data for the furo[2,3-d]pyridazine isomer remains elusive in the public domain, the principles derived from its closely related pyrimidine analogue offer a robust framework for the rational design of novel therapeutics.
For researchers and drug development professionals, the key is to leverage this structural knowledge. The conformation of a ligand within a protein's active site, as seen with Compound 2, is the gold standard for guiding further optimization. Future work should focus on obtaining more single-crystal structures of diverse furo[2,3-d]pyridazine and pyrimidine derivatives, both as free molecules and in complex with their biological targets. This will undoubtedly accelerate the development of new and more effective therapeutic agents based on these versatile scaffolds.
References
-
Al-Hourani, B., Al-Awaida, W., Al-Qtaishat, S., et al. (2022). Novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(15), 9229-9242. Available at: [Link]
-
El-Gamal, M. I., Al-Awaida, W., Al-Qtaishat, S., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(7), 865-883. Available at: [Link]
-
Gangjee, A., Kurup, S., Ihnat, M. A., et al. (2009). Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 52(21), 6947-6958. Available at: [Link]
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Gevorgyan, A., Starkov, P., & Jasilionis, A. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 27(15), 4995. Available at: [Link]
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ResearchGate. (n.d.). Crystal structure of compound 6i (CCDC: 2169125). Available at: [Link]
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Cody, V., Pace, J., Piraino, J., & Gangjee, A. (2009). The Z isomer of 2,4-diaminofuro[2,3-d]pyrimidine antifolate promotes unusual crystal packing in a human dihydrofolate reductase ternary complex. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 8), 762–766. Available at: [Link]
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Cody, V., et al. (2009). The Z isomer of 2,4-diaminofuro[2,3-d]pyrimidine antifolate promotes unusual crystal packing in a human dihydrofolate reductase ternary complex. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 7-Chlorofuro[2,3-d]pyridazine
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a critical component of this responsibility. This guide provides a detailed protocol for the safe disposal of 7-Chlorofuro[2,3-d]pyridazine, a halogenated heterocyclic compound.
Important Preliminary Note: A specific Safety Data Sheet (SDS) for 7-Chlorofuro[2,3-d]pyridazine is not widely available. Therefore, the guidance provided herein is based on the chemical's structure and the established best practices for disposing of chlorinated organic compounds.[1][2][3] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. Your EHS office will provide guidance based on local, state, and federal regulations.[4][5]
Part 1: Hazard Assessment and Pre-Disposal Considerations
7-Chlorofuro[2,3-d]pyridazine is a chlorinated, heterocyclic compound. Based on data for similar chemical structures, it should be handled with care.[6]
-
Inferred Hazards:
-
Skin and Eye Irritation: Likely to cause skin and eye irritation upon contact.[6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[6]
-
Allergic Skin Reaction: Potential for causing an allergic skin reaction.[6]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment.
-
The primary route for the disposal of halogenated organic waste is typically high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (like HCl) and prevent the formation of toxic byproducts such as dioxins and furans.[7][8]
Part 2: Personal Protective Equipment (PPE) & Spill Management
When handling 7-Chlorofuro[2,3-d]pyridazine for disposal, appropriate PPE is essential.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | To prevent skin contact and potential irritation or allergic reaction.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and accidental contact.[6][9] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[6][10] |
In case of a spill:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and contaminated debris into a designated, sealable hazardous waste container.[1]
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
Part 3: Waste Segregation and Labeling
Proper segregation of chemical waste is crucial for safety and cost-effective disposal.
-
Do: Collect waste 7-Chlorofuro[2,3-d]pyridazine and any materials contaminated with it in a dedicated, properly labeled hazardous waste container.[11]
-
Do Not: Mix halogenated waste with non-halogenated organic waste.[8] Mixing these waste streams can complicate the disposal process and increase costs.[1]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "7-Chlorofuro[2,3-d]pyridazine".[1] Ensure the label also includes the accumulation start date and the responsible researcher's name.
Part 4: Step-by-Step Disposal Protocol
-
Preparation: Ensure you are wearing the correct PPE and are working in a designated waste handling area, preferably within a chemical fume hood.
-
Container Selection: Choose a compatible, leak-proof container for the waste. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must have a secure, tight-fitting lid.
-
Waste Transfer:
-
For solid waste, carefully transfer the 7-Chlorofuro[2,3-d]pyridazine into the waste container.
-
For solutions, pour the waste carefully into the container, avoiding splashes.
-
For contaminated materials (e.g., gloves, weigh boats, absorbent pads), place them directly into the designated solid waste container.
-
-
Container Sealing and Labeling: Securely close the container. Affix a completed hazardous waste tag as required by your institution.[1]
-
Storage: Store the sealed waste container in a designated satellite accumulation area.[1] This area should be secure, well-ventilated, and away from incompatible materials.
-
EHS Pickup: Arrange for the pickup of the hazardous waste container with your institution's EHS department according to their procedures.[1]
Below is a workflow diagram illustrating the decision-making process for the disposal of 7-Chlorofuro[2,3-d]pyridazine.
Caption: Disposal workflow for 7-Chlorofuro[2,3-d]pyridazine.
By adhering to these guidelines and, most importantly, the specific procedures outlined by your institution's EHS department, you can ensure the safe and environmentally responsible disposal of 7-Chlorofuro[2,3-d]pyridazine.
References
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Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
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KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
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Olin Chlor Alkali. (n.d.). Chlorinated Solvents Product Stewardship Manual. Retrieved from [Link]
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OxyChem. (2014). Chlorinated Organics Handbook. Retrieved from [Link]
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ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
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Stericycle. (2026). Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). Pyridazine - Safety Data Sheet. Retrieved from [Link]
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University of Greenwich. (2024). Guidance on Safe Storage of Chemicals in the Laboratory. Retrieved from [Link]
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Navigating the Safe Handling of 7-Chlorofuro[2,3-d]pyridazine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, 7-Chlorofuro[2,3-d]pyridazine, presents significant opportunities in medicinal chemistry and drug development. However, its handling demands a meticulous and informed approach to safety. This guide provides essential, in-depth technical and procedural information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard Landscape
7-Chlorofuro[2,3-d]pyridazine is classified with several key hazards that necessitate robust protective measures. According to its Safety Data Sheet (SDS), the compound is known to cause skin irritation, may provoke an allergic skin reaction, leads to serious eye irritation, and may cause respiratory irritation[1]. The chlorinated nature of the molecule also calls for caution, as chlorinated organic compounds can have significant health and environmental impacts if not handled correctly. While specific toxicological data for this novel compound is limited, the general class of pyridazine derivatives has been explored for various biological activities, indicating their potential for potent physiological effects[2].
Core Principles of Safe Handling: The "ALARP" Approach
In handling 7-Chlorofuro[2,3-d]pyridazine, the principle of "As Low As Reasonably Practicable" (ALARP) exposure should be the guiding tenet. This involves a multi-layered safety strategy encompassing engineering controls, administrative controls, and, as the final line of defense, Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and correct use of PPE are critical to mitigating the risks associated with 7-Chlorofuro[2,3-d]pyridazine. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | N95-rated respirator or higher |
| Solution Preparation and Transfers | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | Work in a certified chemical fume hood |
| Running Reactions | Chemical splash goggles | Nitrile gloves | Laboratory coat | Work in a certified chemical fume hood |
| Work-up and Purification | Chemical splash goggles and face shield | Nitrile gloves | Laboratory coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with organic vapor cartridges |
In-Depth Look at PPE Selection:
-
Eye and Face Protection : Given the risk of serious eye irritation, chemical splash goggles are mandatory for any operation involving liquids. A face shield should be worn in conjunction with goggles during procedures with a higher risk of splashing, such as during work-up or when handling larger quantities.
-
Hand Protection : Nitrile gloves are recommended for protection against chlorinated solvents[3][4]. Due to the potential for skin irritation and allergic reactions, double-gloving is a prudent measure to minimize the risk of exposure from a potential tear or puncture in the outer glove. Always inspect gloves for any signs of degradation before use and change them frequently, especially after direct contact with the compound.
-
Body Protection : A standard laboratory coat is sufficient for most small-scale operations. For larger scale work or in the event of a spill, a chemical-resistant apron or coveralls should be worn over the lab coat to provide an additional layer of protection.
-
Respiratory Protection : When handling the solid form of 7-Chlorofuro[2,3-d]pyridazine outside of a fume hood, such as during weighing, a NIOSH-approved N95 respirator is recommended to prevent inhalation of airborne particles[5]. For all other operations, it is imperative to work within a certified chemical fume hood to control exposure to vapors and aerosols. In the case of a significant spill or ventilation failure, an air-purifying respirator with organic vapor cartridges should be used.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Experimental Workflow for Safe Handling
The following diagram outlines the key stages and safety considerations for working with 7-Chlorofuro[2,3-d]pyridazine.
Caption: A logical workflow for the safe handling of 7-Chlorofuro[2,3-d]pyridazine.
Step-by-Step Handling Procedures:
-
Preparation :
-
Before entering the laboratory, ensure you are familiar with the hazards of 7-Chlorofuro[2,3-d]pyridazine by reviewing the Safety Data Sheet.
-
Don the appropriate PPE as outlined in the table above.
-
Prepare your designated workspace in a certified chemical fume hood. Ensure the sash is at the appropriate working height.
-
-
Handling :
-
Weighing : When weighing the solid compound, do so within the fume hood or in a balance enclosure to minimize the risk of inhaling dust particles.
-
Solution Preparation : Add the solid to the solvent slowly to avoid splashing.
-
Reaction and Work-up : Conduct all reactions and subsequent work-up and purification steps within the fume hood.
-
-
Cleanup and Disposal :
-
Decontamination : Thoroughly decontaminate all glassware and equipment that has come into contact with the compound. A triple rinse with a suitable solvent is recommended.
-
Waste Disposal :
-
Liquid Waste : All liquid waste containing 7-Chlorofuro[2,3-d]pyridazine, including reaction mixtures and rinse solvents, must be collected in a designated, properly labeled hazardous waste container. Chlorinated organic waste should be segregated from non-chlorinated waste streams[6]. Do not dispose of this chemical down the drain[7].
-
Solid Waste : Contaminated solid waste, such as used gloves, weighing paper, and silica gel, must be collected in a separate, clearly labeled hazardous waste container.
-
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by your lab coat. Wash your hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures: Be Prepared
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, researchers can confidently and safely work with 7-Chlorofuro[2,3-d]pyridazine, fostering a culture of safety and scientific excellence.
References
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OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - The University of Texas at Dallas. Retrieved from [Link]
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What is the Best Material for Chemical Resistant Gloves? (2016, July 7). SafetyGloves.co.uk. Retrieved from [Link]
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Glove Guide - Chemical Compatibility. (n.d.). University of South Florida. Retrieved from [Link]
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Material Guide For Chemical and Liquid Resistant Gloves. (n.d.). Enviro Safety Products. Retrieved from [Link]
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Gloves Chemical Resistance Chart. (n.d.). All-Gloves. Retrieved from [Link]
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Ultimate Guide to Chemical Resistant Disposable Gloves. (n.d.). SHIELD Scientific. Retrieved from [Link]
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OSHA Respirator Requirements for Selected Chemicals. (n.d.). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
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Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison Biomedical Engineering. Retrieved from [Link]
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Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31). Lab Manager. Retrieved from [Link]
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Respiratory Protection Recommendations for Airborne Exposures to Crystalline Silica. (2008). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania Environmental Health & Radiation Safety. Retrieved from [Link]
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CHEMICAL RESISTANCE TABLE FOR GLOVES. (n.d.). Becky Aktsiaselts. Retrieved from [Link]
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NIOSH Guide to the Selection and Use of Particulate Respirators. (1996). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
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Decomposition of 3-azidopyridazine 2-oxides. Ring opening of the pyridazine ring. (1976). Journal of Organic Chemistry. Retrieved from [Link]
-
Pyridopyridazines. III. The synthesis and reactions of 5- and 8-Chloropyrido[2,3d]pyridazine. (1969). Australian Journal of Chemistry. Retrieved from [Link]
-
Pyridazine. (n.d.). University of Florida. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
